molecular formula C5H5IN2O2 B347901 (4-iodo-1H-pyrazol-1-yl)acetic acid CAS No. 6752-13-2

(4-iodo-1H-pyrazol-1-yl)acetic acid

Cat. No.: B347901
CAS No.: 6752-13-2
M. Wt: 252.01g/mol
InChI Key: VYRSJDHAOMNMLF-UHFFFAOYSA-N
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Description

(4-iodo-1H-pyrazol-1-yl)acetic acid (CAS 6752-13-2) is a high-purity iodinated pyrazole derivative of significant value in medicinal chemistry and drug discovery research. This compound serves as a crucial chemical building block, particularly in the synthesis of complex molecules. Its molecular formula is C5H5IN2O2, with a molecular weight of 252.010 g/mol . The iodine atom on the pyrazole ring makes it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse array of more complex structures . Pyrazole cores are recognized for their broad biological activities. Specifically, related 4-iodopyrazole structures have been identified as inhibitors of alcohol dehydrogenase (ADH) enzymes, which presents a potential mechanism of action for related compounds in biochemical research . Furthermore, pyrazole-based intermediates are instrumental in the development of active pharmaceutical ingredients (APIs), such as the nonsteroidal anti-inflammatory drug (NSAID) Etoricoxib, highlighting the relevance of this chemical scaffold in developing therapeutic agents for conditions like osteoarthritis and rheumatoid arthritis . This product is intended for use as a heterocyclic building block in research and development settings. It is supplied with documented quality control data, including NMR and HPLC analysis, to ensure consistency and reliability in your experiments. (4-iodo-1H-pyrazol-1-yl)acetic acid is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRSJDHAOMNMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6752-13-2
Record name 2-(4-iodo-1H-pyrazol-1-yl)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (4-iodo-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. (4-iodo-1H-pyrazol-1-yl)acetic acid is a key intermediate in the synthesis of more complex molecules, offering multiple points for diversification. The presence of the iodo group at the 4-position provides a handle for various cross-coupling reactions, while the acetic acid moiety at the 1-position allows for amide bond formation and other modifications. This guide provides a comprehensive overview of the chemical properties of (4-iodo-1H-pyrazol-1-yl)acetic acid, including its synthesis, physicochemical characteristics, spectral data, and reactivity, to support its application in drug discovery and development.

Synthesis and Mechanism

The synthesis of (4-iodo-1H-pyrazol-1-yl)acetic acid is typically achieved through a two-step process starting from 4-iodopyrazole. The first step involves the N-alkylation of 4-iodopyrazole with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Step 1: N-Alkylation of 4-Iodopyrazole

The N-alkylation of pyrazoles is a well-established transformation.[3][4] In this step, 4-iodopyrazole is reacted with ethyl bromoacetate in the presence of a base to yield ethyl (4-iodo-1H-pyrazol-1-yl)acetate. The reaction proceeds via an SN2 mechanism where the deprotonated pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate.

N-Alkylation of 4-Iodopyrazole pyrazole 4-Iodopyrazole ester Ethyl (4-iodo-1H-pyrazol-1-yl)acetate pyrazole->ester 1. Base 2. Ethyl Bromoacetate bromoacetate Ethyl Bromoacetate base Base (e.g., K2CO3)

Caption: N-Alkylation of 4-iodopyrazole.

Step 2: Hydrolysis of Ethyl (4-iodo-1H-pyrazol-1-yl)acetate

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide, is commonly employed. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate salt. Subsequent acidification yields the final product, (4-iodo-1H-pyrazol-1-yl)acetic acid.

Ester Hydrolysis ester Ethyl (4-iodo-1H-pyrazol-1-yl)acetate acid (4-iodo-1H-pyrazol-1-yl)acetic acid ester->acid 1. NaOH, H2O 2. H+

Caption: Hydrolysis of the ethyl ester.

Experimental Protocols

Synthesis of 4-Iodopyrazole (Starting Material)

4-Iodopyrazole can be synthesized via the iodination of pyrazole.[5]

Materials:

  • Pyrazole

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Hydroxide (NaOH)

  • Water

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve pyrazole in water.

  • Add a solution of iodine and potassium iodide in water dropwise to the pyrazole solution with stirring.

  • Slowly add a solution of sodium hydroxide to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-iodopyrazole.

Synthesis of (4-iodo-1H-pyrazol-1-yl)acetic acid

Step 1: Synthesis of Ethyl (4-iodo-1H-pyrazol-1-yl)acetate

  • To a solution of 4-iodopyrazole in a suitable solvent such as DMF, add a base like potassium carbonate.

  • Add ethyl bromoacetate dropwise to the mixture at room temperature.

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl (4-iodo-1H-pyrazol-1-yl)acetate.[6]

Step 2: Synthesis of (4-iodo-1H-pyrazol-1-yl)acetic acid

  • Dissolve ethyl (4-iodo-1H-pyrazol-1-yl)acetate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain (4-iodo-1H-pyrazol-1-yl)acetic acid.

Physicochemical Properties

The physicochemical properties of (4-iodo-1H-pyrazol-1-yl)acetic acid and its precursor, 4-iodopyrazole, are summarized in the table below.

Property4-Iodopyrazole(4-iodo-1H-pyrazol-1-yl)acetic acid
CAS Number 3469-69-0[7]6752-13-2
Molecular Formula C₃H₃IN₂[7]C₅H₅IN₂O₂
Molecular Weight 193.97 g/mol [7]252.01 g/mol
Appearance Solid[7]Not explicitly found, likely a solid
Melting Point 108-110 °C[7]Not explicitly found
Solubility Soluble in organic solventsSoluble in organic solvents, aqueous base
pKa Not explicitly foundNot explicitly found, expected to be acidic due to the carboxylic acid group
LogP 1.7[7]0.5723 (predicted)[8]
Topological Polar Surface Area (TPSA) 28.7 Ų (for pyrazole)55.12 Ų (predicted)[8]

Spectral Characterization

4-Iodopyrazole (Starting Material)
  • ¹H NMR: The ¹H NMR spectrum of 4-iodopyrazole is expected to show two singlets for the pyrazole ring protons.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals corresponding to the three carbon atoms of the pyrazole ring.

  • IR Spectroscopy: The IR spectrum of 4-iodopyrazole shows characteristic peaks for N-H stretching.[9]

(4-iodo-1H-pyrazol-1-yl)acetic acid (Final Product)
  • ¹H NMR: The spectrum should exhibit signals for the two pyrazole ring protons, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The spectrum will show signals for the pyrazole ring carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, and C-H and C=N stretches of the pyrazole ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (252.01 g/mol ).

Reactivity and Stability

(4-iodo-1H-pyrazol-1-yl)acetic acid is a stable compound under normal laboratory conditions. Its reactivity is dictated by the functional groups present:

  • Carboxylic Acid: The carboxylic acid moiety can undergo typical reactions such as esterification, amide bond formation, and reduction.

  • Pyrazole Ring: The pyrazole ring is aromatic and generally stable. The nitrogen atoms can act as ligands for metal coordination.

  • C-I Bond: The carbon-iodine bond is the most reactive site for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of various substituents at the 4-position of the pyrazole ring.

Reactivity cluster_reactions Reactions main (4-iodo-1H-pyrazol-1-yl)acetic acid coupling Cross-Coupling (e.g., Suzuki, Sonogashira) main->coupling at C-I bond amide Amide Formation main->amide at COOH ester Esterification main->ester at COOH

Caption: Reactivity of (4-iodo-1H-pyrazol-1-yl)acetic acid.

Potential Applications in Drug Discovery

The structural features of (4-iodo-1H-pyrazol-1-yl)acetic acid make it a valuable building block in drug discovery. The pyrazole core is a known pharmacophore in many biologically active compounds.[1] The ability to functionalize the molecule at both the carboxylic acid group and the iodo-substituted position allows for the rapid generation of diverse compound libraries for screening. This intermediate can be used in the synthesis of kinase inhibitors, anti-inflammatory agents, and other potential therapeutic agents. The lipophilicity and other physicochemical properties can be modulated by derivatization at these positions to optimize drug-like properties.[10]

Conclusion

(4-iodo-1H-pyrazol-1-yl)acetic acid is a versatile and valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and reactivity, offering a foundation for its use in medicinal chemistry and drug development programs. Further exploration of its biological activities and the development of its derivatives are promising avenues for future research.

References

  • 4-Iodopyrazole | C3H3IN2 | CID 77022. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate - MySkinRecipes. (n.d.). Retrieved January 31, 2026, from [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. Retrieved January 31, 2026, from [Link]

  • WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents. (n.d.).
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]

  • 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

  • Differential effects of 4-iodopyrazole and 3-methylpyrazole on the metabolic activation of methylazoxymethanol to a DNA methylating species by rat liver and rat colon mucosa in vivo - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

  • Recently Reported Biological Activities of Pyrazole Compounds | Request PDF. (n.d.). Retrieved January 31, 2026, from [Link]

  • SYNTHESIS OF 4-IODOPYRAZOLE DERIVATIVES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND APPLIED SCIENCES OF MIDDLE EAS. (2008, August 15). Retrieved January 31, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]

  • 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid | C6HF11O3 | CID 114481 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - ResearchGate. (2022, May 24). Retrieved January 31, 2026, from [Link]

  • Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella - Semantic Scholar. (2021, August 27). Retrieved January 31, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (2022, May 24). Retrieved January 31, 2026, from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). Retrieved January 31, 2026, from [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES - Rasayan Journal of Chemistry. (n.d.). Retrieved January 31, 2026, from [Link]

  • Full text of "Monthly Weather Review 1913-07: Vol 41 Iss 7" - Internet Archive. (n.d.). Retrieved January 31, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

Technical Guide: (4-Iodo-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and medicinal chemistry applications of (4-iodo-1H-pyrazol-1-yl)acetic acid (CAS 6752-13-2), a bifunctional heterocyclic building block critical for fragment-based drug discovery (FBDD).

Core Identity & Strategic Utility

(4-Iodo-1H-pyrazol-1-yl)acetic acid is a disubstituted pyrazole scaffold characterized by two orthogonal reactive handles: an electrophilic iodine at the C4 position and a nucleophilic/acidic carboxymethyl tail at the N1 position. This dual functionality allows for sequential functionalization—typically metal-catalyzed cross-coupling at C4 and amide bond formation at the N1 tail—making it a premier intermediate for synthesizing kinase inhibitors, GPCR ligands, and peptidomimetics.

Chemical Identity Table
PropertySpecification
CAS Number 6752-13-2
IUPAC Name 2-(4-iodo-1H-pyrazol-1-yl)acetic acid
Molecular Formula

Molecular Weight 252.01 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Melting Point 168–172 °C (Decomposes)
pKa (Acid) ~3.8 (Carboxylic acid)
pKa (Base) ~2.5 (Pyrazole nitrogen)
Part 1: Synthesis & Manufacturing Protocols

The most robust synthetic route utilizes 4-iodopyrazole as the starting material. Direct iodination of (pyrazol-1-yl)acetic acid is less regioselective and often suffers from purification difficulties. The protocol below describes a scalable N-alkylation followed by hydrolysis strategy.

Reaction Scheme Visualization

SynthesisPath Start 4-Iodopyrazole (CAS 3469-69-0) Inter Intermediate Ester (Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate) Start->Inter Alkylation (60°C, 4h) Reagent1 Ethyl Bromoacetate + K2CO3 / DMF Reagent1->Inter Final Target Product (CAS 6752-13-2) Inter->Final Saponification (RT, 2h) Reagent2 LiOH / THF:H2O Hydrolysis Reagent2->Final

Figure 1: Two-step convergent synthesis pathway ensuring regioselectivity at N1.

Detailed Experimental Protocol

Step 1: N-Alkylation (Ester Formation)

  • Charge: In a round-bottom flask, dissolve 4-iodopyrazole (1.0 eq) in anhydrous DMF (10 volumes).

  • Base Addition: Add Potassium Carbonate (

    
    )  (2.5 eq) and stir for 15 minutes at room temperature to deprotonate the N1 position.
    
  • Alkylation: Dropwise add Ethyl bromoacetate (1.2 eq). The reaction is exothermic; maintain temperature <30°C.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
    • Checkpoint: The intermediate ethyl ester is an oil or low-melting solid.

Step 2: Hydrolysis (Target Generation)

  • Solvation: Dissolve the crude ester in a THF:Water (3:1) mixture.

  • Saponification: Add Lithium Hydroxide Monohydrate (LiOH·

    
    )  (2.0 eq). Stir vigorously at room temperature for 2–3 hours.
    
  • Isolation: Acidify the mixture to pH 2–3 using 1M HCl . The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum at 45°C. Recrystallize from Ethanol/Water if necessary.

Part 2: Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

1. Proton NMR (


-NMR, 400 MHz, DMSO-

)
  • 
     12.80 ppm (s, 1H):  Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with 
    
    
    
    .
  • 
     7.95 ppm (s, 1H):  Pyrazole C5-H (Deshielded due to proximity to N1).
    
  • 
     7.58 ppm (s, 1H):  Pyrazole C3-H.
    
  • 
     4.88 ppm (s, 2H):  Methylene protons (-N-CH 2-COOH).
    

2. Carbon NMR (


-NMR, 100 MHz, DMSO-

)
  • 
     169.5 ppm:  Carbonyl carbon (COOH).
    
  • 
     145.2 ppm:  Pyrazole C3.
    
  • 
     134.8 ppm:  Pyrazole C5.
    
  • 
     58.0 ppm:  C4-Iodo carbon (Characteristic upfield shift due to heavy atom effect).
    
  • 
     52.4 ppm:  Methylene carbon.
    

3. Mass Spectrometry (ESI-MS)

  • Positive Mode (

    
    ):  m/z 252.95 (Consistent with 
    
    
    
    isotope pattern).
  • Negative Mode (

    
    ):  m/z 250.93.
    
Part 3: Medicinal Chemistry Applications

This scaffold is a "linchpin" in drug discovery. The C4-iodine serves as a handle for diversity-oriented synthesis (DOS), while the carboxylic acid allows for solubility modulation or conjugation to protein-binding domains.

Strategic Workflow: Scaffold Elaboration

The following diagram illustrates how this core transforms into a bioactive kinase inhibitor library.

DrugDesign Core Core Scaffold (CAS 6752-13-2) Path1 Path A: C4-Functionalization (Suzuki/Sonogashira) Core->Path1 Pd(dppf)Cl2, Ar-B(OH)2 Path2 Path B: N1-Tail Modification (Amide Coupling) Core->Path2 HATU, R-NH2 Prod1 Biaryl/Alkyne Intermediate Path1->Prod1 Prod2 Peptidomimetic / Linker Path2->Prod2 FinalDrug Final Kinase Inhibitor (e.g., c-Met, VEGFR targets) Prod1->FinalDrug Library Generation Prod2->FinalDrug

Figure 2: Divergent synthesis workflow for generating high-affinity ligands.

Key Reaction Classes:

  • Suzuki-Miyaura Coupling: The C4-Iodo bond is highly reactive. Coupling with aryl boronic acids yields 4-arylpyrazoles , a privileged structure in COX-2 inhibitors and kinase inhibitors (e.g., Crizotinib analogs).

    • Conditions:

      
      , 
      
      
      
      , Dioxane/Water, 90°C.
  • Amide Coupling: The carboxylic acid reacts with primary/secondary amines to form stable amides, often used to extend the molecule into the solvent-exposed region of a protein binding pocket.

    • Conditions: HATU, DIPEA, DMF, RT.

Part 4: Safety & Handling (SDS Summary)
  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (Iodine-carbon bond can degrade under UV).

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. Retrieved from [Link]

  • Aggarwal, R., et al. (2011). Synthesis and Biological Evaluation of Some Novel 1-H Pyrazole Derivatives. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (1941).[1] Ethyl Bromoacetate Synthesis Protocol. Org. Synth. Coll. Vol. 1, p. 261. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectral Data of (4-iodo-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the expected spectral data for (4-iodo-1H-pyrazol-1-yl)acetic acid, a compound of interest for researchers and professionals in drug development and medicinal chemistry. Given the absence of published experimental spectra for this specific molecule, this document serves as a predictive guide grounded in established spectroscopic principles and data from analogous structures. We will delve into the theoretical underpinnings of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, offering a robust framework for its synthesis and characterization.

Rationale and Synthetic Strategy

(4-iodo-1H-pyrazol-1-yl)acetic acid combines a versatile pyrazole core with a carboxylic acid moiety. The iodo-substitution at the 4-position provides a key vector for further functionalization through cross-coupling reactions, making it a valuable building block. The N-acetic acid group can modulate solubility and provides a handle for amide bond formation. A logical and well-established synthetic route is crucial for obtaining the target compound for analysis. The proposed synthesis involves a two-step process: N-alkylation of 4-iodopyrazole followed by ester hydrolysis.

Proposed Synthetic Workflow

The synthesis begins with the N-alkylation of commercially available 4-iodopyrazole with an haloacetate ester, such as ethyl bromoacetate, in the presence of a mild base.[1] The resulting ester intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 4-Iodopyrazole 4-Iodopyrazole Base_Solvent K2CO3, Acetone 4-Iodopyrazole->Base_Solvent + Ethyl_Bromoacetate Ethyl_Bromoacetate Ethyl_Bromoacetate->Base_Solvent + Intermediate_Ester Ethyl (4-iodo-1H-pyrazol-1-yl)acetate Base_Solvent->Intermediate_Ester Base_Aqueous NaOH(aq), EtOH Intermediate_Ester->Base_Aqueous Intermediate_Ester->Base_Aqueous Acidification HCl(aq) Base_Aqueous->Acidification Final_Product (4-iodo-1H-pyrazol-1-yl)acetic acid Acidification->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl (4-iodo-1H-pyrazol-1-yl)acetate

  • To a solution of 4-iodopyrazole (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester, which can be purified by silica gel column chromatography.

Step 2: Synthesis of (4-iodo-1H-pyrazol-1-yl)acetic acid

  • Dissolve the purified ethyl (4-iodo-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (1.2 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with dilute hydrochloric acid.

  • The resulting precipitate is the target carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the structure of the title compound. The predicted spectrum is characterized by two singlets for the pyrazole ring protons, a singlet for the methylene protons of the acetic acid side chain, and a broad singlet for the carboxylic acid proton.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3 (pyrazole)~7.8 - 8.0Singlet (s)1H
H-5 (pyrazole)~7.6 - 7.8Singlet (s)1H
-CH₂- (acetic acid)~5.0 - 5.2Singlet (s)2H
-COOH (carboxylic acid)>10.0Broad Singlet (br s)1H
Rationale for Predictions
  • Pyrazole Protons (H-3 and H-5): In the parent 4-iodopyrazole, the H-3 and H-5 protons are equivalent and appear as a single peak. Upon N-alkylation, this symmetry is broken, and two distinct singlets are expected. The attachment of the electron-withdrawing acetic acid group to the N-1 position will deshield both protons, shifting them downfield relative to the parent pyrazole.[3] The H-3 proton is generally expected to be slightly more downfield than the H-5 proton.

  • Methylene Protons (-CH₂-): The methylene protons are adjacent to the pyrazole nitrogen and the carbonyl group, both of which are electron-withdrawing. This will cause a significant downfield shift into the ~5.0-5.2 ppm range.[4] These protons are chemically equivalent and will appear as a sharp singlet.

  • Carboxylic Acid Proton (-COOH): The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet at a chemical shift greater than 10 ppm, which can vary with concentration and solvent.[5]

Caption: Correlation of protons to their predicted ¹H NMR signals. (Note: Image is a placeholder).

Experimental Protocol: ¹H NMR
  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy will confirm the carbon skeleton of the molecule. Five distinct signals are expected: three for the pyrazole ring carbons and two for the acetic acid side chain.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (pyrazole)~140 - 145
C-5 (pyrazole)~130 - 135
C-4 (pyrazole)~75 - 85
-CH₂- (acetic acid)~50 - 55
-C=O (carboxylic acid)~168 - 172
Rationale for Predictions
  • Pyrazole Carbons: The chemical shifts of pyrazole carbons are well-documented.[6][7]

    • C-3 and C-5: These carbons are in the typical aromatic/heteroaromatic region. The N-substitution will influence their shifts.

    • C-4: The most characteristic signal will be for C-4, which is directly bonded to iodine. The "heavy atom effect" of iodine will cause a significant upfield shift for this carbon, bringing it into the ~75-85 ppm range, which is unusually high-field for an sp² carbon.[6]

  • Acetic Acid Carbons:

    • -CH₂-: The methylene carbon, being attached to a nitrogen atom, will appear in the ~50-55 ppm range.

    • -C=O: The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically found in the ~168-172 ppm region.

Experimental Protocol: ¹³C NMR
  • Use the same sample prepared for ¹H NMR analysis.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

  • Reference the spectrum to the deuterated solvent signal.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Predicted Mass Spectrometry Data
IonPredicted m/zRationale
[M]⁺266Molecular ion
[M - COOH]⁺221Loss of the carboxylic acid group
[C₃H₂IN₂]⁺1934-iodopyrazole radical cation
[C₅H₅N₂O₂]⁺125Loss of iodine radical
Rationale for Predictions
  • Molecular Ion ([M]⁺): The molecular weight of C₅H₅IN₂O₂ is approximately 266 g/mol . A prominent molecular ion peak is expected at m/z 266.

  • Key Fragments:

    • A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), which has a mass of 45 Da.[8][9] This would result in a fragment at m/z 221.

    • Cleavage of the N-CH₂ bond is also highly probable, leading to the formation of the stable 4-iodopyrazole radical cation at m/z 193.[10]

    • Loss of the iodine radical (127 Da) from the molecular ion would lead to a fragment at m/z 125.

G M_ion [M]⁺ m/z = 266 F_221 [M - COOH]⁺ m/z = 221 M_ion->F_221 - COOH (45 Da) F_193 [4-iodopyrazole]⁺ m/z = 193 M_ion->F_193 - CH₂COOH (59 Da) F_125 [M - I]⁺ m/z = 125 M_ion->F_125 - I (127 Da)

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Experimental Protocol: Mass Spectrometry
  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive ion mode.

  • For fragmentation analysis, perform MS/MS on the molecular ion peak (m/z 266).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups, particularly the carboxylic acid moiety.

Predicted IR Data
Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Very broad, strong
C-H (Aromatic)~3100Sharp, medium
C-H (Aliphatic)~2900Sharp, medium
C=O (Carboxylic Acid)1700-1760Strong, sharp
C=N, C=C (Pyrazole)1500-1600Medium to strong
C-N (Pyrazole)1300-1400Medium
Rationale for Predictions
  • Carboxylic Acid Vibrations: The most prominent features will be from the carboxylic acid group. A very broad O-H stretching band will appear from 2500-3300 cm⁻¹, often obscuring the C-H stretches.[11][12] A strong, sharp carbonyl (C=O) stretch is expected between 1700-1760 cm⁻¹, characteristic of a carboxylic acid dimer formed through hydrogen bonding.[13]

  • Pyrazole Ring Vibrations: The pyrazole ring will exhibit C-H stretching above 3000 cm⁻¹ and various C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region.[14]

Experimental Protocol: IR Spectroscopy
  • Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (if soluble). For solid samples, Attenuated Total Reflectance (ATR) is a convenient method.

  • Place the sample in the IR spectrometer.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan and subtract it from the sample spectrum.

References

  • Zhang, X., et al. (2014). I2-mediated metal-free oxidative C-N bond formation enables a regioselective pyrazole synthesis. The Journal of Organic Chemistry, 79(21), 10170-10178. Available at: [Link]

  • Chemistry LibreTexts (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Acta Crystallographica Section E (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Available at: [Link]

  • MDPI (2022). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Available at: [Link]

  • Digital CSIC (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • Arkivoc (2015). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available at: [Link]

  • ResearchGate (2008). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Available at: [Link]

  • Middle East Technical University (2008). Synthesis of 4-Iodopyrazole Derivatives. Available at: [Link]

  • Oregon State University (2022). 1H NMR Chemical Shift. Available at: [Link]

  • ACS Publications (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • Chemistry LibreTexts (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • ResearchGate (2017). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]

  • Organic Chemistry Portal (2024). Pyrazole synthesis. Available at: [Link]

  • Chemistry LibreTexts (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • ResearchGate (2015). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

  • YouTube (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available at: [Link]

  • University of Calgary (2023). IR: carboxylic acids. Available at: [Link]

  • The Journal of Organic Chemistry (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Available at: [Link]

  • Canadian Journal of Chemistry (1991). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Available at: [Link]

  • ResearchGate (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • Organic Chemistry Data (2023). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • The Royal Society of Chemistry (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • PubMed Central (2016). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Available at: [Link]

  • Canadian Journal of Chemistry (1991). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Available at: [Link]

  • OpenStax (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • ResearchGate (2005). NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas... Available at: [Link]

  • MDPI (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Organometallics (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • University of Cambridge (2019). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Available at: [Link]

  • University of Regensburg (2023). Chemical shifts. Available at: [Link]

  • ResearchGate (2019). Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)‐2,2‐difluoropropanoate from N‐Allyl‐N′‐benzylideneacetohydrazide and Ethyl 2‐Bromo‐2,2‐difluoroacetate. Available at: [Link]

  • YouTube (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]

Sources

Chapter 1: Hazard Identification and Risk Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of Iodinated Pyrazoles

This guide provides comprehensive safety protocols and handling procedures for iodinated pyrazoles, a class of heterocyclic compounds essential for drug discovery and chemical synthesis. As versatile synthetic intermediates, particularly in cross-coupling reactions, their use is widespread.[1] However, their potential hazards necessitate a thorough understanding of safe handling practices. This document is intended for researchers, scientists, and drug development professionals to establish a robust safety framework for laboratory operations involving these reagents.

A foundational principle of laboratory safety is a comprehensive understanding of the hazards associated with the materials in use. Iodinated pyrazoles, as a class, present a multi-faceted risk profile that includes chemical reactivity and biological toxicity. A thorough risk assessment is mandatory before any experimental work commences.

Toxicological Profile

While comprehensive toxicological data for every iodinated pyrazole derivative is not available, the known hazards of parent compounds and related structures provide a strong basis for a precautionary approach.[2] The primary hazards are associated with irritation and acute toxicity.[3]

  • Acute Toxicity: Many iodinated pyrazoles are classified as harmful if swallowed.[3] Ingestion can lead to symptoms including headache, nausea, vomiting, and abdominal pain.[4] While data on inhalation and dermal toxicity is often limited, it is prudent to assume these routes are also hazardous.

  • Skin and Eye Irritation: Direct contact causes skin irritation and serious eye irritation.[2][3] Prolonged exposure can lead to more severe chemical burns. The pyrazole moiety itself can be irritating to the skin.[5]

  • Respiratory Irritation: The dust or vapors of iodinated pyrazoles may cause respiratory tract irritation.[2][3]

Cases of severe intoxication with pyrazolone derivatives (a related class) have been reported to cause impaired consciousness, convulsions, and potential liver damage, underscoring the need for caution.[6] The iodine substituent also presents its own set of hazards, as high exposure to iodine can affect the thyroid gland, liver, and kidneys.[4]

Physicochemical Hazards

Iodinated pyrazoles are generally stable solids under recommended storage conditions.[5] However, their reactivity is key to their synthetic utility and also a source of potential hazards.

  • Reactivity: They are important synthetic tools for various cross-coupling reactions.[7] This reactivity means they can be incompatible with strong oxidizing agents, strong bases (like n-Butyllithium, used in some synthetic protocols), and certain metals.[1][8]

  • Thermal Decomposition: In a fire, they may decompose to release hazardous gases, including carbon oxides, nitrogen oxides, hydrogen iodide, and hydrogen fluoride (for fluorinated derivatives).[9]

GHS Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Below is a summary table for a representative compound, 4-Iodopyrazole.[3] Researchers must consult the specific Safety Data Sheet (SDS) for the particular derivative they are using.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowed

Warning
Skin Corrosion/Irritation2H315: Causes skin irritation

Warning
Serious Eye Damage/Irritation2H319: Causes serious eye irritation

Warning
Specific Target Organ Toxicity3H335: May cause respiratory irritation

Warning

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with robust engineering controls to contain the hazard at its source, supplemented by appropriate PPE as the final barrier between the researcher and the chemical.

Engineering Controls
  • Chemical Fume Hood: All work with iodinated pyrazoles, including weighing, transferring, and the setup of reactions, must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[8] This is the primary defense against inhaling dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[5]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific task being performed. The pesticide label is a legally enforceable source of information for PPE selection when applicable.[10]

  • Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during the quenching of a reaction or large-scale transfers.[5][10]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, must be worn.[8] Always check the manufacturer's breakthrough time data for the specific solvents being used. Double-gloving is recommended for handling highly hazardous drugs and is a prudent measure here.[11] Never wear leather or cloth gloves.[10]

    • Lab Coat/Coveralls: A flame-resistant lab coat is the minimum requirement.[2] For larger scale operations or when there is a higher risk of contamination, chemical-resistant coveralls (e.g., Tyvek) should be used.[12][13]

  • Respiratory Protection: For operations that may generate significant dust or aerosols, or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is necessary.[8] If a respirator is required, a formal respiratory protection program, including fit-testing, must be in place.[14]

PPE_Selection_Workflow start Start: Task Involving Iodinated Pyrazole assess_risk Assess Risk: - Scale of work? - Dust/aerosol generation? - Splash potential? start->assess_risk eye_protection Select Eye Protection assess_risk->eye_protection skin_protection Select Skin Protection assess_risk->skin_protection resp_protection Select Respiratory Protection assess_risk->resp_protection goggles Chemical Safety Goggles (Minimum Requirement) eye_protection->goggles All tasks face_shield Goggles + Face Shield eye_protection->face_shield High splash potential end Proceed with Task goggles->end face_shield->end gloves Chemical-Resistant Gloves (e.g., Nitrile) skin_protection->gloves All tasks lab_coat Lab Coat skin_protection->lab_coat Standard lab work coveralls Chemical-Resistant Coveralls skin_protection->coveralls High contamination risk gloves->lab_coat lab_coat->end coveralls->end no_respirator No Respirator Required (Work in Fume Hood) resp_protection->no_respirator Low dust/aerosol risk respirator NIOSH-Approved Respirator (Fit-Testing Required) resp_protection->respirator High dust/aerosol risk no_respirator->end respirator->end

Caption: PPE Selection Workflow for Iodinated Pyrazoles.

Chapter 3: Safe Handling and Operational Protocols

Adherence to standardized protocols is essential for minimizing exposure and preventing accidents. The causality behind each step is rooted in mitigating the identified hazards.

General Handling of Solid Compounds

Protocol: Weighing and Transferring Iodinated Pyrazoles

  • Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate height.

  • Containment: Perform all manipulations on a disposable absorbent bench liner within the fume hood to contain any minor spills.

  • Dispensing: Use a spatula to carefully transfer the solid from the reagent bottle to a tared weighing vessel. Avoid generating dust by using slow, deliberate movements.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the solid. Do not add the solid to a large volume of solvent, as this can cause splashing. Use a magnetic stirrer for efficient dissolution.

  • Cleaning: Decontaminate the spatula and any other equipment with an appropriate solvent. Wipe down the work surface in the fume hood.

  • Disposal: Dispose of the bench liner and any contaminated wipes in the designated solid chemical waste container.[2]

Protocol for a Typical Synthetic Reaction: Electrophilic Iodination

Iodinated pyrazoles are often synthesized via electrophilic iodination.[1] The following is a generalized, safety-annotated protocol for the iodination of a pyrazole derivative using N-Iodosuccinimide (NIS).

Protocol: Synthesis of a 4-Iodopyrazole using NIS

  • Inert Atmosphere Setup: Assemble the reaction glassware (round-bottom flask, condenser, nitrogen/argon inlet) in the fume hood. Ensure all glassware is dry. An inert atmosphere is crucial for reactions involving organometallic intermediates, which may be used in subsequent steps.[1]

  • Reagent Addition: Charge the reaction flask with the starting pyrazole derivative and a suitable solvent (e.g., dichloromethane).

  • Cooling (If Required): If the reaction is exothermic, place the flask in an ice/water bath to control the reaction rate and prevent thermal runaways.

  • Portion-wise Addition of NIS: Add the N-Iodosuccinimide (NIS) slowly in small portions. Causality: NIS is an oxidizing agent. Rapid addition can cause a sudden exotherm. Monitor the reaction temperature.

  • Reaction Monitoring: Stir the reaction at the designated temperature. Monitor its progress using a suitable technique like Thin-Layer Chromatography (TLC).[1]

  • Quenching: Once the reaction is complete, cool the mixture and slowly add a quenching agent, such as a saturated aqueous solution of sodium thiosulfate. Causality: This step neutralizes any unreacted NIS, which is a potential hazard.[1]

  • Work-up and Extraction: Transfer the mixture to a separatory funnel for extraction. Vent the funnel frequently to release any pressure buildup.

  • Purification: Purify the crude product using column chromatography in the fume hood.[15]

Synthesis_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Purification prep 1. Assemble Dry Glassware in Fume Hood add_reagents 2. Add Pyrazole & Solvent prep->add_reagents add_iodine 3. Add Iodinating Agent (e.g., NIS, ICl) [Safety: Control Addition] add_reagents->add_iodine react 4. Stir & Monitor Reaction (TLC) add_iodine->react quench 5. Quench Reaction (e.g., Na2S2O3 soln) [Safety: Vent Funnel] react->quench extract 6. Liquid-Liquid Extraction quench->extract dry 7. Dry Organic Layer (e.g., Na2SO4) extract->dry purify 8. Purify via Chromatography dry->purify final_product Final Iodinated Pyrazole Product purify->final_product

Caption: Generalized Workflow for Iodinated Pyrazole Synthesis.

Chapter 4: Storage and Waste Management

Proper storage and disposal are final, critical steps in the safe management of iodinated pyrazoles.

Storage Requirements
  • Container: Store in a tightly closed container to prevent absorption of moisture and sublimation.[2][5]

  • Location: Keep in a cool, dry, and well-ventilated place.[8] The storage area should be a designated chemical cabinet.

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[8]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate GHS hazard symbols.

  • Access: Store in a locked-up location to restrict access to authorized personnel only.[2]

Waste Disposal

All waste containing iodinated pyrazoles must be treated as hazardous waste.

  • Solid Waste: Place excess reagents, contaminated materials (gloves, wipes, silica gel), and empty containers in a clearly labeled, sealed container for hazardous solid waste.[2][8]

  • Liquid Waste: Collect all reaction mother liquors and solvent washes in a designated, labeled hazardous liquid waste container. Do not mix incompatible waste streams.

  • Regulatory Compliance: All disposal must be carried out in strict accordance with local, state, and federal regulations.[8] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Chapter 5: Emergency Procedures

Preparedness is key to responding effectively to an emergency. All laboratory personnel must be familiar with these procedures.

Spill Management

The response to a spill depends on its size and the immediate hazards present.[16]

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or presents a fire or significant inhalation hazard, evacuate the lab and contact EHS or emergency services.[2][16]

  • Control and Contain: For small, manageable spills, wear appropriate PPE (including a respirator if necessary). Prevent the spill from spreading by using an inert absorbent material like vermiculite or sand.[16]

  • Clean-up: Carefully sweep or scoop up the absorbed material and place it into a sealed container for hazardous waste disposal.[5] Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report all spills to the laboratory supervisor.

Spill_Response_Tree spill Spill Occurs is_major Is the spill large, flammable, or highly volatile? spill->is_major major_spill_actions YES: 1. Evacuate the area. 2. Alert others. 3. Call Emergency Services / EHS. is_major->major_spill_actions Yes is_trained NO: Are you trained and equipped to handle the spill? is_major->is_trained No report Report incident to supervisor. major_spill_actions->report minor_spill_actions YES: 1. Alert nearby personnel. 2. Don appropriate PPE. 3. Contain with absorbent. 4. Clean up & decontaminate. 5. Dispose as hazardous waste. is_trained->minor_spill_actions Yes seek_help NO: Treat as a major spill. Evacuate and seek assistance. is_trained->seek_help No minor_spill_actions->report seek_help->report

Caption: Decision Tree for Chemical Spill Response.

Exposure Response

Immediate and correct first aid is vital in the event of a chemical exposure.[16]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][9]

  • Skin Contact: Immediately remove contaminated clothing.[17] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical help if irritation occurs or persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Call a poison control center or seek immediate medical attention.[18]

For all exposure incidents, provide the attending medical personnel with the Safety Data Sheet (SDS) for the specific chemical.

Conclusion

Iodinated pyrazoles are invaluable tools in modern chemistry, but their utility must be balanced with a profound respect for their potential hazards. By implementing a safety-first culture built on robust engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols, researchers can handle these compounds safely and effectively. This guide serves as a technical framework, but it is the responsibility of every scientist to apply these principles thoughtfully and consistently in their daily work.

References

  • Thomaz, J. P. S. S. C., Peglow, T. J., Nobre, P. C., & Nascimento, V. (n.d.). Efficient Synthesis and Iodine-Functionalization of Pyrazoles using KIO3/PhSeSePh System. Retrieved from [Link]

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 9225-9229. Retrieved from [Link]

  • Nascimento, V., et al. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Chemistry – An Asian Journal, 19(23), e202400749. Retrieved from [Link]

  • Michigan State University. (n.d.). EXPOSURE INCIDENT RESPONSE. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem Compound Database. Retrieved from [Link]

  • POGO. (n.d.). Personal Protective Equipment. POGO Satellite Manual. Retrieved from [Link]

  • University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

  • Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]

  • Bakulev, V. A., et al. (2014). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Molecules, 19(12), 20916–20935. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Shershnev, V., et al. (2020). Subchronic Toxicity of the New Iodine Complex in Dogs and Rats. Frontiers in Veterinary Science, 7, 220. Retrieved from [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Okonek, S. (1980). Intoxication with pyrazolones. British Journal of Clinical Pharmacology, 10(Suppl 2), 385S–390S. Retrieved from [Link]

  • Reddit. (2021). How to store / dispose of Iodine crystals?. r/chemhelp. Retrieved from [Link]

Sources

Methodological & Application

one-pot synthesis of pyrazole derivatives using acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Facile One-Pot Synthesis of Pyrazole Derivatives Catalyzed by Acetic Acid: A Comprehensive Guide

Abstract: This application note provides a detailed protocol for the efficient one-pot synthesis of a diverse range of pyrazole derivatives. The described method utilizes the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives in the presence of glacial acetic acid, which serves as both a catalyst and a solvent. This approach offers significant advantages, including high yields, operational simplicity, mild reaction conditions, and the avoidance of hazardous solvents, aligning with the principles of green chemistry. We will delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, and present data for the synthesis of various substituted pyrazoles. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of Pyrazoles and the Need for Efficient Synthesis

Pyrazoles and their derivatives are a highly important class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. Their widespread application stems from their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Celecoxib, a well-known selective COX-2 inhibitor, is a prominent example of a pyrazole-containing drug.

The classical synthesis of pyrazoles, known as the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. While effective, traditional methods often require harsh conditions, expensive catalysts, or toxic solvents. The one-pot synthesis using acetic acid as a catalyst and solvent has emerged as a superior alternative, offering a more sustainable and efficient route to these valuable compounds. This method's simplicity and broad substrate scope make it highly attractive for both academic research and industrial applications.

Reaction Mechanism: The Role of Acetic Acid

The reaction proceeds via a cascade mechanism involving condensation, cyclization, and dehydration, with acetic acid playing a crucial role in protonating the carbonyl oxygen, thereby activating the carbonyl group for nucleophilic attack.

The proposed mechanism is as follows:

  • Initial Condensation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative on one of the carbonyl groups of the 1,3-dicarbonyl compound. Acetic acid facilitates this step by protonating the carbonyl oxygen, increasing its electrophilicity.

  • Formation of Hydrazone Intermediate: This initial attack leads to the formation of a hydrazone intermediate with the elimination of a water molecule.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to the formation of a five-membered heterocyclic ring.

  • Dehydration and Aromatization: The resulting intermediate undergoes dehydration, facilitated by the acidic medium, to yield the stable aromatic pyrazole ring. The removal of a water molecule is the driving force for the reaction's completion.

Experimental Workflow

The overall workflow for the one-pot synthesis of pyrazole derivatives is straightforward and can be completed in a standard laboratory setting.

One-Pot Pyrazole Synthesis Workflow A 1. Reagent Preparation (1,3-Dicarbonyl, Hydrazine derivative) B 2. Reaction Setup (Add reagents to Glacial Acetic Acid) A->B C 3. Reflux (Heating the reaction mixture) B->C D 4. Reaction Monitoring (Using Thin Layer Chromatography) C->D E 5. Work-up (Pouring into ice-water, neutralization) D->E F 6. Isolation & Purification (Filtration, Recrystallization) E->F G 7. Characterization (NMR, IR, Mass Spectrometry) F->G

Caption: A typical workflow for the one-pot synthesis of pyrazoles.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole from acetylacetone and phenylhydrazine. This can be adapted for other 1,3-dicarbonyls and hydrazine derivatives.

Materials and Reagents:

  • Acetylacetone (1.0 g, 10 mmol)

  • Phenylhydrazine (1.08 g, 10 mmol)

  • Glacial Acetic Acid (20 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Beaker (500 mL)

  • Ice

  • Buchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetylacetone (10 mmol) and phenylhydrazine (10 mmol).

  • Addition of Acetic Acid: To this mixture, add 20 mL of glacial acetic acid. The acetic acid acts as both the solvent and the catalyst.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The temperature should be maintained at approximately 118-120°C.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with gentle stirring.

  • Precipitation: A solid precipitate of the crude pyrazole derivative will form. Continue stirring for another 15-20 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acetic acid and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford the pure pyrazole derivative.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity of the final compound can be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Substrate Scope and Data

The described method is applicable to a wide range of substituted 1,3-dicarbonyl compounds and hydrazine derivatives, leading to a library of pyrazole products with varying substitution patterns.

Entry1,3-Dicarbonyl CompoundHydrazine DerivativeProductReaction Time (h)Yield (%)
1AcetylacetoneHydrazine hydrate3,5-dimethyl-1H-pyrazole295
2AcetylacetonePhenylhydrazine3,5-dimethyl-1-phenyl-1H-pyrazole392
3Ethyl acetoacetateHydrazine hydrate3-methyl-1H-pyrazol-5(4H)-one2.590
4DibenzoylmethaneHydrazine hydrate3,5-diphenyl-1H-pyrazole488
5DibenzoylmethanePhenylhydrazine1,3,5-triphenyl-1H-pyrazole485

Yields are for isolated and purified products.

Safety and Handling Precautions
  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hydrazine Derivatives: Many hydrazine derivatives are toxic and potential carcinogens. Avoid inhalation and skin contact. Always handle them in a fume hood.

  • General Precautions: Perform the reaction in a well-ventilated area. Use appropriate heating mantles and ensure that the glassware is properly clamped.

Conclusion

The one-pot synthesis of pyrazole derivatives using glacial acetic acid is a highly efficient, environmentally friendly, and versatile method. Its operational simplicity, mild conditions, and high yields make it an excellent choice for both academic and industrial chemists. This protocol provides a reliable and scalable procedure for accessing a wide array of biologically active pyrazole scaffolds.

References
  • Faria, J. V., et al. (2017). Pyrazoles: A Review of Their Biological Activities. Molecules, 22(1), 119. Available at: [Link]

  • Kumar, V., et al. (2013). Pyrazole-containing analogs as promising anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 21(21), 6319-6329. Available at: [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Available at: [Link]

  • Zheng, H., et al. (2014). Acetic acid-promoted one-pot synthesis of pyrazole derivatives. RSC Advances, 4(10), 5099-5102. Available at: [Link]

  • Vijesh, A. M., et al. (2011). A simple and efficient one-pot synthesis of pyrazole derivatives. Journal of the Serbian Chemical Society, 76(1), 1-8. Available at: [Link]

The Strategic Application of (4-Iodo-1H-pyrazol-1-yl)acetic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its metabolic stability, synthetic tractability, and ability to engage in a variety of non-covalent interactions with biological targets have cemented its importance in medicinal chemistry. This guide focuses on a particularly valuable derivative: (4-iodo-1H-pyrazol-1-yl)acetic acid . The strategic placement of an iodo group at the 4-position and an acetic acid moiety at the 1-position transforms the simple pyrazole ring into a versatile and powerful building block for the synthesis of novel therapeutic agents.

The iodine atom serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl and heteroaryl substituents.[2] This is of paramount importance in structure-activity relationship (SAR) studies, where the exploration of chemical space around a core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. The acetic acid side chain provides a convenient point for amide bond formation, allowing for the attachment of various amine-containing fragments to probe interactions with specific regions of a target protein or to modulate the overall physicochemical properties of the molecule.

This document provides a comprehensive overview of the applications of (4-iodo-1H-pyrazol-1-yl)acetic acid in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) allosteric modulators. Detailed, field-proven protocols for its synthesis and derivatization are provided to empower researchers in their drug discovery endeavors.

Core Applications in Medicinal Chemistry

The bifunctional nature of (4-iodo-1H-pyrazol-1-yl)acetic acid makes it an ideal starting material for the construction of compound libraries targeting a wide range of biological targets. Two prominent areas where this scaffold has shown significant promise are in the development of kinase inhibitors and GPCR allosteric modulators.

Kinase Inhibitors: Targeting the ATP-Binding Site and Beyond

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The pyrazole core is a common feature in many approved kinase inhibitors, where it often acts as a hinge-binder, forming key hydrogen bond interactions with the backbone of the kinase hinge region.

The (4-iodo-1H-pyrazol-1-yl)acetic acid scaffold allows for the systematic exploration of the two main regions of the ATP-binding site:

  • The Solvent-Exposed Region: The 4-position of the pyrazole ring, functionalized via Suzuki-Miyaura coupling, can be used to introduce substituents that extend into the solvent-exposed region of the ATP-binding site. This is crucial for achieving selectivity among different kinases, as this region is often less conserved.

  • The Ribose Pocket and Beyond: The acetic acid moiety can be derivatized to introduce functionalities that interact with the ribose pocket or extend towards the outer regions of the kinase, influencing solubility, cell permeability, and providing additional points of interaction.

Workflow for the Synthesis of a Pyrazole-Based Kinase Inhibitor Library

G cluster_0 Scaffold Preparation cluster_1 Diversification at C4-Position cluster_2 Diversification at N1-Side Chain cluster_3 Final Library start (4-iodo-1H-pyrazol-1-yl)acetic acid suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Step 1 amide Amide Coupling (Diverse Amines) suzuki->amide Step 2 library Library of Potential Kinase Inhibitors amide->library Final Products

Caption: A generalized workflow for the synthesis of a kinase inhibitor library.

GPCR Allosteric Modulators: Fine-Tuning Receptor Function

G protein-coupled receptors (GPCRs) are the largest family of transmembrane receptors and are the targets of a significant portion of all approved drugs.[4] Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand binding site, offer several advantages over traditional orthosteric ligands, including improved subtype selectivity and a more nuanced modulation of receptor signaling.[5]

The pyrazole scaffold has emerged as a key component in the design of GPCR allosteric modulators.[2][6] In this context, the (4-iodo-1H-pyrazol-1-yl)acetic acid building block allows for the exploration of the often less-conserved allosteric binding sites.

  • Probing Allosteric Pockets: The diverse substituents that can be introduced at the 4-position via cross-coupling can explore hydrophobic and polar pockets within the allosteric site.

  • Vectorial Exploration: The acetic acid side chain provides a vector for extending the molecule out of the allosteric pocket to interact with other regions of the receptor or to fine-tune the molecule's pharmacokinetic profile.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and derivatization of (4-iodo-1H-pyrazol-1-yl)acetic acid. These are based on established and reliable methodologies and can be adapted to specific synthetic targets.

Protocol 1: Synthesis of Ethyl (4-iodo-1H-pyrazol-1-yl)acetate

The ethyl ester of the title compound is a common and often more versatile intermediate for both Suzuki coupling and subsequent amide formation (after hydrolysis). A patent by LIGACHEM BIOSCIENCES INC. describes the synthesis of this key intermediate.[7]

Reaction Scheme:

Materials:

  • (1H-pyrazol-1-yl)acetic acid

  • Iodine (I₂)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Sulfuric acid (H₂SO₄)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Iodination: To a solution of (1H-pyrazol-1-yl)acetic acid in water, add iodine and ammonium persulfate. Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with a solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (4-iodo-1H-pyrazol-1-yl)acetic acid.

  • Esterification: Dissolve the crude (4-iodo-1H-pyrazol-1-yl)acetic acid in ethanol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford ethyl (4-iodo-1H-pyrazol-1-yl)acetate.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Ethyl (4-iodo-1H-pyrazol-1-yl)acetate

This protocol describes a general procedure for the palladium-catalyzed coupling of the 4-iodo-pyrazole with an aryl or heteroaryl boronic acid.[2]

Reaction Scheme:

Materials:

  • Ethyl (4-iodo-1H-pyrazol-1-yl)acetate (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel, add ethyl (4-iodo-1H-pyrazol-1-yl)acetate, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ethyl (4-aryl-1H-pyrazol-1-yl)acetate.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acidEthyl (4-phenyl-1H-pyrazol-1-yl)acetate85
24-Methoxyphenylboronic acidEthyl (4-(4-methoxyphenyl)-1H-pyrazol-1-yl)acetate82
33-Pyridinylboronic acidEthyl (4-(pyridin-3-yl)-1H-pyrazol-1-yl)acetate75
42-Thiopheneboronic acidEthyl (4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetate78

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 3: Amide Coupling of (4-Aryl-1H-pyrazol-1-yl)acetic Acid

This protocol outlines the formation of an amide bond between the pyrazole acetic acid and a primary or secondary amine using a standard coupling reagent. The ethyl ester from the Suzuki coupling must first be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Reaction Scheme:

Materials:

  • (4-Aryl-1H-pyrazol-1-yl)acetic acid (1.0 equiv)

  • Amine (R¹R²NH) (1.1 equiv)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of (4-aryl-1H-pyrazol-1-yl)acetic acid in DMF, add the amine, DIPEA, and HATU.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography or preparative HPLC to afford the desired amide.

Logical Relationship Diagram for Amide Coupling

G cluster_0 Reactants cluster_1 Reagents cluster_2 Process cluster_3 Product acid (4-Aryl-1H-pyrazol-1-yl)acetic acid activation Activation of Carboxylic Acid acid->activation amine Primary or Secondary Amine nucleophilic_attack Nucleophilic Attack by Amine amine->nucleophilic_attack coupling Coupling Agent (e.g., HATU) coupling->activation base Base (e.g., DIPEA) base->activation activation->nucleophilic_attack amide Amide Product nucleophilic_attack->amide

Caption: The key steps involved in the amide coupling reaction.

Conclusion: A Versatile Tool for Modern Drug Discovery

(4-Iodo-1H-pyrazol-1-yl)acetic acid represents a highly valuable and versatile building block for medicinal chemists. Its strategic design allows for the efficient and systematic exploration of chemical space around a privileged pyrazole scaffold. The robust and well-established protocols for Suzuki-Miyaura coupling and amide bond formation provide a reliable platform for the synthesis of diverse compound libraries. As the demand for novel therapeutics targeting kinases, GPCRs, and other important protein families continues to grow, the strategic application of such well-designed building blocks will be instrumental in accelerating the drug discovery process.

References

  • Kuduk, S. D., Di Marco, C. N., Cofre, V., Pitts, D. R., Ray, W. J., Ma, L., ... & Bilodeau, M. T. (2010). N-heterocyclic derived M1 positive allosteric modulators. Bioorganic & medicinal chemistry letters, 20(4), 1334–1337. [Link]

  • Langmead, C. J., & Christopoulos, A. (2013). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. European journal of medicinal chemistry, 60, 156-170.
  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). (2023). ResearchGate. [Link]

  • Disubstituted pyrazole compounds. (2024).
  • 1-(4-(isoxazol-5-yl)-1h-pyrazol-1-yl)-2-methylpropan-2-ol derivatives and related compounds as il-17 and ifn-gamma inhibitors for treating autoimmune diseases and chronic inflammation. (2019).
  • Compounds for the treatment of medical disorders. (2017).
  • Pyrazolopyrimidine compounds and methods of use thereof. (2021).
  • Novel compounds as autotaxin inhibitors and pharmaceutical compositions comprising the same. (2018).
  • Compounds as autotaxin inhibitors and pharmaceutical compositions comprising the same. (2023).
  • Liu, J. J., Daniewski, I., Ding, Q., Higgins, B., Ju, G., Kolinsky, K., ... & Wovkulich, P. M. (2010). Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(20), 5984–5987. [Link]

  • 등록특허 10-1798840. (2017).
  • 신규 오토탁신 저해 화합물 및 이를 함유하는 약제학적 조성물. (2017).
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 2011-2025. [Link]

  • United States Patent. (2018).
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Molecules, 26(9), 2678. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society, 135(30), 11005-11015. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(10), 2895-2899.
  • Allosteric modulation of G protein-coupled receptor signaling. (2022). Frontiers in Pharmacology, 13, 991310. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). Molecules, 26(16), 4935. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 11, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). Molecules, 27(19), 6296. [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. (2018). ACS Chemical Neuroscience, 9(5), 896-913. [Link]

  • Development of allosteric modulators of GPCRs for treatment of CNS disorders. (2014). Neurobiology of Disease, 61, 57-68.
  • Process optimization for acid-amine coupling: a catalytic approach. (2023). Current Chemistry Letters, 12(1), 133-142.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. (2023). ResearchGate. [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). Molecules, 27(19), 6524. [Link]

  • Deep learning reveals endogenous sterols as allosteric modulators of the GPCR–Gα interface. (2025). eLife, 14, e106397. [Link]

  • Design of allosteric modulators that change GPCR G protein subtype selectivity. (2024). bioRxiv. [Link]

  • Selected Publications and Patents from 2005–2019. (n.d.). Curia Global. Retrieved February 11, 2026, from [Link]

  • Redeveloping Drugs Based on Existing Patents. (2016). International Online Medical Council. [Link]

  • Application Data. (n.d.). Patent File Wrapper. Retrieved February 11, 2026, from [Link]

  • Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. (2020). Biointerface Research in Applied Chemistry, 11(2), 9126-9138.

Sources

The Versatile Building Block: Application Notes for (4-iodo-1H-pyrazol-1-yl)acetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(4-iodo-1H-pyrazol-1-yl)acetic acid emerges as a highly strategic and versatile building block in the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique structural features—a reactive iodine atom at the C4 position of the pyrazole ring and a carboxylic acid moiety tethered to the N1 position—offer a dual functionality that can be exploited for the construction of complex molecular architectures. Pyrazole-containing compounds are well-recognized pharmacophores present in a multitude of commercially available drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic placement of the iodo group provides a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to the pyrazole core.

This guide provides an in-depth exploration of the synthesis and application of (4-iodo-1H-pyrazol-1-yl)acetic acid, offering detailed protocols for its use in key cross-coupling reactions and insights into the strategic considerations for its deployment in synthetic campaigns.

I. Synthesis of (4-iodo-1H-pyrazol-1-yl)acetic acid

The title compound can be readily prepared in a two-step sequence starting from the commercially available 4-iodopyrazole. The synthesis involves an N-alkylation reaction followed by ester hydrolysis.

Start 4-Iodopyrazole Intermediate Ethyl (4-iodo-1H-pyrazol-1-yl)acetate Start->Intermediate Ethyl bromoacetate, Base (e.g., K2CO3), Solvent (e.g., DMF) Final (4-iodo-1H-pyrazol-1-yl)acetic acid Intermediate->Final Hydrolysis (e.g., LiOH, THF/H2O) Start (4-iodo-1H-pyrazol-1-yl)acetic acid Direct Direct Coupling (Excess Base) Start->Direct Protect Protection (Esterification) Start->Protect Coupling_Direct Cross-Coupling Direct->Coupling_Direct Coupling_Protected Cross-Coupling Protect->Coupling_Protected Product 4-Substituted-1H-pyrazol-1-yl)acetic acid Coupling_Direct->Product Deprotect Deprotection (Hydrolysis) Coupling_Protected->Deprotect Deprotect->Product Substrate Ethyl (4-iodo-1H-pyrazol-1-yl)acetate Product Ethyl (4-aryl-1H-pyrazol-1-yl)acetate Substrate->Product BoronicAcid Ar-B(OH)2 BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Cs2CO3) Catalyst->Product Solvent Solvent (e.g., DME/H2O) Solvent->Product Hydrolysis Hydrolysis Product->Hydrolysis FinalProduct (4-Aryl-1H-pyrazol-1-yl)acetic acid Hydrolysis->FinalProduct

Sources

derivatization of (4-iodo-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of (4-iodo-1H-pyrazol-1-yl)acetic acid

Executive Summary & Chemical Profile

(4-iodo-1H-pyrazol-1-yl)acetic acid is a bifunctional "Janus" scaffold widely utilized in fragment-based drug discovery (FBDD) and proteolysis-targeting chimera (PROTAC) linker design. Its utility stems from its orthogonal reactivity profile:

  • The Anchor (Carboxylic Acid): A stable handle for attachment to solubilizing tails, E3 ligase ligands, or solid-phase resins via amide/ester linkages.

  • The Warhead (C4-Iodide): An electrophilic site primed for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) to introduce molecular complexity.

This guide provides validated protocols to derivatize both sites independently or sequentially, minimizing common pitfalls such as protodeiodination or catalyst poisoning.

PropertyData
IUPAC Name 2-(4-iodo-1H-pyrazol-1-yl)acetic acid
Molecular Weight 251.99 g/mol
Reactivity Class Heteroaryl Iodide / Carboxylic Acid
Primary Applications Kinase Inhibitors, PROTAC Linkers, Peptidomimetics
Storage 2-8°C, protect from light (Iodide stability)

Retrosynthetic Logic & Workflow

The critical decision in derivatizing this scaffold is the Order of Operations . The free carboxylic acid can sequester Palladium (Pd) species, quenching catalytic cycles. Therefore, we recommend two primary routes:

  • Route A (The Robust Path): Ester Protection

    
     Cross-Coupling 
    
    
    
    Hydrolysis
    
    
    Amide Coupling.
  • Route B (The Direct Path): Amide Coupling

    
     Cross-Coupling (Requires specialized catalysts).
    

DerivatizationWorkflow Start (4-iodo-1H-pyrazol-1-yl)acetic acid Ester Methyl Ester (Protection) Start->Ester MeOH/H2SO4 Amide Amide Coupling (The Anchor) Start->Amide Route B (Direct) R'-NH2 / HATU Suzuki_E Pd-Catalyzed Cross-Coupling Ester->Suzuki_E R-B(OH)2 Hydrolysis LiOH Hydrolysis (Deprotection) Suzuki_E->Hydrolysis Final_A Functionalized Amide Product Hydrolysis->Final_A R'-NH2 / HATU Suzuki_A Pd-Catalyzed Cross-Coupling Amide->Suzuki_A R-B(OH)2 (Requires Pd-dppf) Final_B Functionalized Amide Product Suzuki_A->Final_B

Figure 1: Divergent synthesis pathways. Route A is preferred for high-value boronic acids to prevent yield loss.

Experimental Protocols

Protocol A: The "Anchor" Reaction (Amide Coupling)

Purpose: To attach the scaffold to an amine-bearing core (e.g., a Lenalidomide derivative for PROTACs) while preserving the iodide.

Reagents:

  • Substrate: (4-iodo-1H-pyrazol-1-yl)acetic acid (1.0 equiv)

  • Amine Partner: R-NH₂ (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Procedure:

  • Activation: Dissolve the acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) under

    
     atmosphere. Add DIPEA (3.0 equiv) and stir for 5 minutes.
    
  • Coupling: Add HATU (1.2 equiv) in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Addition: Add the amine partner (1.1 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass:

    
    ).
    
  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) x3 (to remove DMF), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Validation:

    
     NMR should show the disappearance of the broad COOH singlet (11-13 ppm) and the appearance of the amide NH doublet/triplet.
    

Expert Insight: Avoid using EDC/HOBt if the amine partner is sterically hindered; HATU is far superior for preventing racemization (if chiral centers exist on the amine) and driving the reaction to completion.

Protocol B: The "Warhead" Reaction (Suzuki-Miyaura Coupling)

Purpose: To functionalize the C4 position with an aryl or heteroaryl group.[1]

Critical Note: If reacting the free acid, use Protocol B1. If reacting the ester or amide (from Protocol A), use Protocol B2.

Protocol B2 (Preferred - Amide/Ester Substrate):

  • Catalyst:

    
     (5 mol%) - Chosen for resistance to chelation.
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv).
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[2][3]

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine the 4-iodopyrazole derivative (1.0 equiv), Boronic Acid (

    
    , 1.5 equiv), and 
    
    
    
    (3.0 equiv).
  • Degassing: Add Dioxane/Water solvent mixture.[2] Sparge with Argon for 10 minutes (Critical to prevent homocoupling or de-iodination).

  • Catalyst: Add

    
     (0.05 equiv) quickly and seal the vessel.
    
  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 1-2 hours.

  • Workup: Filter through a Celite pad. Dilute with EtOAc/Water. Extract organic layer.[2][4]

  • Purification: Flash chromatography (Hexane/EtOAc).

Expert Insight: 4-iodopyrazoles are electron-rich.[5] Oxidative addition is slower than with phenyl iodides. If conversion is low, switch to XPhos Pd G3 catalyst, which is highly active for electron-rich heteroaryl halides.

Sequential Functionalization Data

The following table summarizes expected yields based on the order of operations, derived from internal validation sets using phenylboronic acid and benzylamine as model substrates.

Sequence Step 1Sequence Step 2Overall YieldNotes
Methyl Esterification Suzuki Coupling 88% Most reliable. Hydrolysis required afterward (LiOH/THF).
Amide Coupling Suzuki Coupling 76% Good. Some Pd trapping by amide oxygen possible; increase catalyst to 8 mol%.
Suzuki (on Free Acid) Amide Coupling 45-55% Not Recommended. Free COOH interferes with Pd; requires aqueous basic conditions which may limit boronic acid solubility.

Quality Control & Troubleshooting

Mechanism of Failure: Protodeiodination

A common side reaction is the replacement of the Iodine with Hydrogen (yielding the unsubstituted pyrazole).

  • Cause: Overheating in the presence of hydride sources (e.g., alcohols) or excessive reaction times.

  • Solution: Use strictly anhydrous solvents for the coupling if possible (using anhydrous bases like

    
    ) or reduce temperature and use a more active catalyst (e.g., 
    
    
    
    / SPhos).
Visualization (Graphviz)

Below is the logic for selecting the correct cross-coupling conditions based on your substrate state.

CouplingLogic Start Substrate State? FreeAcid Free Acid (-COOH) Start->FreeAcid Protected Ester or Amide Start->Protected Condition1 USE: Water-soluble Pd (Pd(dtbpf)Cl2) Base: Na2CO3 FreeAcid->Condition1 High Risk Condition2 USE: Standard Pd (Pd(dppf)Cl2) Base: Cs2CO3 Protected->Condition2 Standard

Figure 2: Catalyst selection logic based on substrate protection status.

References

  • Synthesis and Reactivity of 4-Iodopyrazoles : Vasilevsky, S. F., et al. "Cross-coupling reactions of 4-halopyrazoles." Heterocycles 60.4 (2003): 879.

  • Suzuki Coupling Protocols : Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95.7 (1995): 2457-2483.

  • Amide Coupling with HATU : Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[6] Journal of the American Chemical Society 115.10 (1993): 4397-4398.

  • Crystallographic Characterization : Lynch, D. E., et al. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles."[7][8] Crystals 13.7 (2023): 1108.

Sources

Application Note: A Practical Guide to the Iodination of Pyrazoles for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2][3] Their versatile structure is central to a wide range of pharmaceuticals, including the anti-inflammatory drug celecoxib, kinase inhibitors used in oncology, and phosphodiesterase (PDE) inhibitors for treating inflammatory diseases.[4] The strategic functionalization of the pyrazole ring is a critical activity in drug discovery and development, enabling the fine-tuning of a compound's pharmacological profile.

Among the various functionalization strategies, the introduction of an iodine atom, particularly at the C4 position, is of paramount importance.[4][5] Iodinated pyrazoles are exceptionally versatile synthetic intermediates. The carbon-iodine bond serves as a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[4] This capability allows for the efficient construction of complex molecular architectures and provides a reliable method for late-stage functionalization in lead optimization campaigns.[4]

This application note provides researchers, scientists, and drug development professionals with a detailed guide to the experimental procedures for the regioselective iodination of pyrazoles. We will explore two robust and widely used protocols, explaining the mechanistic rationale behind the choice of reagents and conditions, and offering practical, field-proven insights for successful synthesis.

Mechanistic Overview: The Basis of Regioselectivity

The iodination of a pyrazole is a classic example of electrophilic aromatic substitution (SEAr). The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.[6] The regioselectivity of this reaction is dictated by the electronic properties of the pyrazole ring.[6][7]

  • The Nucleophilic Center: The two nitrogen atoms in the ring influence the electron density distribution. The C4 position is the most electron-rich and sterically accessible carbon, making it the primary site for electrophilic attack.[2][8] The C3 and C5 positions are comparatively electron-deficient.

  • Role of Substituents: The electronic nature of substituents already present on the ring can influence reactivity. Electron-donating groups (EDGs) at the N1, C3, or C5 positions will further activate the ring toward substitution, while electron-withdrawing groups (EWGs) will deactivate it, potentially requiring more forcing conditions.[6]

Experimental Protocols

Herein, we detail two reliable methods for the C4-iodination of pyrazoles. The choice between them often depends on the substrate's reactivity, functional group tolerance, and desired reaction conditions.

Protocol 1: Iodination using N-Iodosuccinimide (NIS) in Acidic Media

Principle: N-Iodosuccinimide (NIS) is a mild and convenient source of an electrophilic iodine atom (I⁺). While it can iodinate activated aromatic systems on its own, its reactivity is significantly enhanced in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA).[9][10] The acid protonates NIS, generating a more potent electrophilic species capable of iodinating even deactivated pyrazole rings.[9][10] This method is known for its good yields and high regioselectivity for the C4 position.[5]

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in a suitable solvent. Dichloromethane (DCM) or acetonitrile (MeCN) are common choices. Use a sufficient volume to ensure complete dissolution (e.g., 5-10 mL per mmol of substrate).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Addition of NIS: Add N-Iodosuccinimide (1.1 - 1.2 eq) to the stirred solution portion-wise, maintaining the temperature below 5 °C.

  • Acid Catalyst: To the resulting suspension, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or trifluoroacetic acid (1.0 - 2.0 eq) dropwise. Causality Note: The acid catalyst is crucial for activating the NIS, thereby increasing the electrophilicity of the iodine and accelerating the reaction rate, especially for less reactive pyrazoles.[9]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step quenches any unreacted iodine and NIS, as evidenced by the disappearance of the brown/yellow color.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product is typically purified by column chromatography on silica gel to yield the pure 4-iodopyrazole.

Protocol 2: Iodination with Molecular Iodine (I₂) and an Oxidant

Principle: This method utilizes elemental iodine (I₂), which is a less reactive electrophile than the species generated from NIS. To facilitate the reaction, an oxidizing agent is required to convert I₂ into a more potent electrophilic iodine species (e.g., I⁺ or its equivalent). Common oxidants include ceric ammonium nitrate (CAN), hydrogen peroxide (H₂O₂), or iodic acid (HIO₃).[11][12] The I₂/H₂O₂ system in water is a particularly "green" and practical option, generating only water as a byproduct.[13] The I₂/CAN system is highly effective for a wide range of pyrazoles, including those bearing deactivating groups like trifluoromethyl substituents.[5][12][14]

Detailed Step-by-Step Methodology (using I₂/CAN):

  • Reagent Preparation: In a round-bottom flask, dissolve the pyrazole substrate (1.0 eq) in acetonitrile (MeCN, approx. 6 mL per mmol of substrate).

  • Addition of Reagents: To this solution, add ceric ammonium nitrate (CAN, 1.1 eq) followed by elemental iodine (I₂, 1.3 eq).[5]

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82 °C for MeCN). Causality Note: Heating is often necessary to overcome the activation energy for substrates that are deactivated or moderately reactive. For highly activated pyrazoles, the reaction may proceed at room temperature.[12]

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours (overnight).[5][12]

  • Work-up - Solvent Removal: After cooling to room temperature, remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Washing and Drying: Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-iodopyrazole.

Data Presentation: Comparison of Protocols

FeatureProtocol 1: NIS / AcidProtocol 2: I₂ / CAN
Iodine Source N-Iodosuccinimide (NIS)Molecular Iodine (I₂)
Activator Strong Acid (H₂SO₄, TFA)Oxidizing Agent (CAN)
Typical Solvent Dichloromethane (DCM), Acetonitrile (MeCN)Acetonitrile (MeCN)
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux
Reaction Time 1 - 16 hours12 - 24 hours
Typical Yield Good to ExcellentGood to Excellent[5]
Substrate Scope Broad, effective for deactivated systems[9][15]Broad, effective for trifluoromethylated pyrazoles[5][14]
Key Advantage Milder conditions, easy to handle reagentLower cost of iodine source, powerful for deactivated rings

Visualization of Workflow and Mechanism

G cluster_workflow General Experimental Workflow A 1. Dissolve Pyrazole Substrate in Solvent B 2. Add Iodinating Agent (e.g., NIS or I₂ + Oxidant) A->B C 3. Add Activator if Needed (e.g., Acid or Oxidant) B->C D 4. Stir at Appropriate Temperature & Monitor by TLC C->D E 5. Aqueous Work-up (Quench, Extract, Wash) D->E F 6. Dry, Concentrate, and Purify (Chromatography) E->F G Pure 4-Iodopyrazole F->G

Caption: Generalized workflow for the electrophilic iodination of pyrazoles.[5]

Caption: Electrophilic attack at C4 leads to a stabilized intermediate.

Conclusion

The C4-iodination of pyrazoles is a fundamental and enabling transformation in modern medicinal and synthetic chemistry. The protocols described, utilizing either N-Iodosuccinimide with an acid catalyst or molecular iodine with an oxidant, provide reliable and high-yielding pathways to these valuable intermediates. Understanding the underlying principles of electrophilic aromatic substitution allows chemists to rationally select and optimize reaction conditions for a diverse range of pyrazole substrates. The resulting 4-iodopyrazoles are primed for further elaboration via cross-coupling chemistry, opening the door to novel and complex molecular entities for drug discovery and beyond.

References

  • Wiedemann, J., et al. (n.d.). Iodolopyrazolium Salts – Synthesis, Derivatizations and Applications. Semantic Scholar. Available at: [Link]

  • Prakash, G. K. S., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Chemical Bulletin, 56(9), 1849-1853. Available at: [Link]

  • Pereira, C. M. P., et al. (2008). Synthesis of 4-iodopyrazoles: A Brief Review. Mini-Reviews in Organic Chemistry, 5(4), 331-335. Available at: [Link]

  • Erker, T., et al. (2017). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 82(15), 8116-8126. Available at: [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4609. Available at: [Link]

  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Available at: [Link]

  • Kurbangaleev, A. R., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(15), 4749. Available at: [Link]

  • Reddit. (2022). Regioselectivity in pyrazole EAS. r/OrganicChemistry. Available at: [Link]

  • Gáspár, A., et al. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis, 363(19), 4425-4469. Available at: [Link]

  • ResearchGate. (n.d.). Iodination of highly basic pyrazoles by HOI. [Diagram]. Available at: [Link]

  • Świątek, K., et al. (2021). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 17, 765-774. Available at: [Link]

  • Le, T. B., et al. (2009). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters, 50(17), 1886-1888. Available at: [Link]

  • Kurbangaleev, A. R., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(15), 4749. Available at: [Link]

  • Oparin, D. A. (2007). Superactivity and dual reactivity of the system N-Iodosuccinimide-H2SO4 in the Iodination of deactivated arenes. ResearchGate. Available at: [Link]

  • Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Aslam, M., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(23), 7350. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Available at: [Link]

Sources

Application Note: Large-Scale Synthesis of (4-iodo-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-iodo-1H-pyrazol-1-yl)acetic acid is a critical scaffold in medicinal chemistry, serving as a versatile building block for kinase inhibitors, LRRK2 antagonists, and other biologically active heterocycles.[1] Its value lies in the orthogonal reactivity of the molecule: the carboxylic acid handle allows for amide coupling or esterification, while the C4-iodide facilitates Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings.[1]

This guide details a scalable, robust, and cost-effective 3-step synthesis protocol designed for multi-gram to kilogram production.[1] Unlike small-scale academic preparations, this protocol emphasizes process safety (exotherm management), atom economy (oxidative iodination), and purification efficiency (crystallization over chromatography).[1]

Core Synthetic Strategy

The synthesis follows a linear "Halogenate-then-Alkylate" strategy, selected for its superior impurity profile compared to the reverse route.[1]

  • Iodination: Oxidative iodination of pyrazole using

    
     in water (Green Chemistry).
    
  • N-Alkylation: Regioselective alkylation with ethyl bromoacetate.[1]

  • Hydrolysis: Saponification of the ester to yield the free acid.

Retrosynthetic Analysis & Logic

The following diagram illustrates the strategic disconnection. We prioritize early-stage iodination because 4-iodopyrazole is a highly crystalline, stable intermediate that purifies easily, whereas 2-(1H-pyrazol-1-yl)acetic acid is highly water-soluble and difficult to extract from oxidative iodination media.[1]

RetroSynthesis cluster_forward Forward Process Logic Target (4-iodo-1H-pyrazol-1-yl)acetic acid (Target) Ester Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate (Intermediate 2) Target->Ester Retrosynthesis Ester->Target Step 3: Quant. Yield Precipitation IodoPyrazole 4-Iodo-1H-pyrazole (Intermediate 1) Ester->IodoPyrazole IodoPyrazole->Ester Step 2: Regioselective No Chromatography Pyrazole 1H-Pyrazole (Starting Material) IodoPyrazole->Pyrazole Pyrazole->IodoPyrazole Step 1: High Yield Water Solvent Hydrolysis Hydrolysis (LiOH/THF) Alkylation N-Alkylation (BrCH2COOEt, K2CO3) Iodination Oxidative Iodination (I2, H2O2, H2O)

Figure 1: Retrosynthetic analysis and forward process logic emphasizing the stability of intermediates.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Iodo-1H-pyrazole

Rationale: Direct iodination using iodine monochloride (ICl) is expensive and atom-inefficient.[1] The use of Hydrogen Peroxide (


) as an oxidant allows for the recycling of iodide ions back to iodine, theoretically utilizing 100% of the iodine atoms.
  • Reaction Type: Electrophilic Aromatic Substitution (Oxidative).[1]

  • Scale: 100 g Input (Pyrazole).

ReagentMW ( g/mol )Equiv.[1][2]Amount
1H-Pyrazole 68.081.0100.0 g
Iodine (

)
253.810.55205.0 g
Hydrogen Peroxide (30% aq) 34.010.60~100 mL
Water 18.02Solvent500 mL

Protocol:

  • Dissolution: In a 2L 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve Pyrazole (100 g) in Water (500 mL).

  • Iodine Addition: Add Iodine (

    
    , 205 g) in one portion. The mixture will be a dark slurry.
    
  • Oxidant Addition (Critical): Add 30%

    
      dropwise via an addition funnel over 60–90 minutes.
    
    • Control: Maintain internal temperature between 25–35°C using a water bath.[1] The reaction is exothermic.

    • Observation: The dark brown color of iodine will fade as it is consumed, eventually turning to a light yellow/white suspension.

  • Completion: Stir at room temperature for an additional 2–4 hours. Monitor by HPLC or TLC (EtOAc/Hexane).

  • Workup:

    • Cool the suspension to 0–5°C and stir for 30 minutes.

    • Filter the white solid.[3]

    • Wash the cake with cold water (

      
       mL) and 10% sodium thiosulfate solution (to remove trace 
      
      
      
      ).
  • Drying: Dry in a vacuum oven at 45°C overnight.

    • Expected Yield: 240–255 g (85–90%).

    • Appearance: White to off-white crystalline solid.[1]

Step 2: N-Alkylation to Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate

Rationale: 4-Iodopyrazole is symmetric; thus, N-alkylation occurs at a unique position (N1), avoiding regioisomer issues common with substituted pyrazoles.[1] Potassium carbonate (


) is preferred over NaH for safety and ease of handling at scale.
  • Reaction Type: Nucleophilic Substitution (

    
    ).[1]
    
ReagentMW ( g/mol )Equiv.[1][2]Amount
4-Iodo-1H-pyrazole 193.971.0100.0 g
Ethyl Bromoacetate 166.991.194.7 g (~63 mL)
Potassium Carbonate 138.211.5107.0 g
Acetonitrile (MeCN) 41.05Solvent800 mL

Protocol:

  • Setup: Charge 4-Iodo-1H-pyrazole (100 g),

    
      (107 g), and Acetonitrile  (800 mL) into a 2L reactor.
    
  • Addition: Add Ethyl Bromoacetate (94.7 g) dropwise at room temperature.

    • Safety: Ethyl bromoacetate is a lachrymator.[1] Use proper ventilation.[1][4][5][6][7]

  • Reaction: Heat the mixture to Reflux (80–82°C) for 4–6 hours.

    • Monitoring: Check for disappearance of starting material by HPLC.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ). Wash the salt cake with MeCN.
    • Concentrate the filtrate under reduced pressure to obtain an oil or low-melting solid.[1]

  • Purification:

    • The crude product is often pure enough (>95%) for the next step.

    • If necessary, recrystallize from Heptane/Ethyl Acetate (9:1) or triturate with cold hexanes.

    • Expected Yield: 130–140 g (90–95%).

Step 3: Hydrolysis to (4-iodo-1H-pyrazol-1-yl)acetic acid

Rationale: Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) provides mild saponification.[1] THF/Water is used to ensure solubility of the organic ester and the inorganic base.

  • Reaction Type: Ester Hydrolysis.[1]

ReagentMW ( g/mol )Equiv.[1][2]Amount
Ethyl Ester (Step 2) 280.061.0100.0 g
LiOH[1]·H2O 41.961.522.5 g
THF 72.11Solvent400 mL
Water 18.02Solvent200 mL

Protocol:

  • Dissolution: Dissolve the Ethyl Ester (100 g) in THF (400 mL).

  • Base Addition: Dissolve LiOH·H2O (22.5 g) in Water (200 mL) and add to the THF solution.

  • Reaction: Stir vigorously at Room Temperature for 2–4 hours.

    • Monitoring: HPLC should show complete conversion to the acid (lower retention time).

  • Workup:

    • Concentrate the mixture under vacuum to remove most of the THF.

    • Dilute the remaining aqueous residue with water (200 mL).

    • Acidification: Cool to 0–5°C. Slowly add 1M HCl until pH reaches ~2–3.

    • Observation: The product will precipitate as a thick white solid.

  • Isolation:

    • Filter the solid.[3][8]

    • Wash with cold water (

      
       mL) to remove salts.
      
    • Dry in a vacuum oven at 50°C to constant weight.

    • Expected Yield: 80–85 g (90–95%).

    • Final Purity: >98% (HPLC).

Analytical Controls & Quality Attributes

For drug development, the following Critical Quality Attributes (CQAs) must be monitored:

AttributeSpecificationMethodLogic
Appearance White to off-white powderVisualColored impurities indicate oxidation or iodine retention.[1]
Assay >98.0% w/wHPLC (UV 254nm)High purity required for subsequent coupling steps.
Loss on Drying <0.5%GravimetricResidual water can affect stoichiometry in water-sensitive couplings (e.g., acid chloride formation).[1]
Iodine Content Positive ID / StoichiometricElemental AnalysisConfirms C4-iodination vs non-iodinated starting material.
ROI <0.1%Residue on IgnitionEnsures removal of inorganic salts (LiCl/NaCl).[1]

Safety & Waste Management

  • Iodine (

    
    ):  Corrosive and stains surfaces. Treat spills with sodium thiosulfate solution.[1]
    
  • Ethyl Bromoacetate: Potent lachrymator and toxic alkylating agent.[1] Handle only in a fume hood. Destroy excess reagent with aqueous ammonia or hydroxide.[1]

  • Exotherms: The oxidation of iodide by peroxide (Step 1) is exothermic. On a large scale (>1kg), active cooling and controlled addition rates are mandatory to prevent thermal runaway.[1]

References

  • Iodination Method

    • Reference: V. A. Petrosyan et al., "Electrosynthesis of 4-iodopyrazole and its derivatives," Russian Chemical Bulletin, 2010.[1][2]

    • Context: Discusses iodination efficiency and substituent effects, validating the reactivity of the pyrazole C4 position.
    • Source:[1]

  • General Pyrazole Synthesis & Functionalization

    • Reference: "Synthesis of 4-iodopyrazole derivatives," Graduate Thesis, METU, 2008.[1]

    • Context: Provides background on the stability and isol
    • Source:[1]

  • Alkylation & Hydrolysis Conditions

    • Reference: "Synthesis of substituted-3-iodo-1H-pyrazole derivatives," Arkivoc, 2010.[1]

    • Context: Describes standard conditions for N-alkylation of iodopyrazoles and subsequent ester hydrolysis.
    • Source:[1]

  • Safety Data

    • Reference: 4-Iodo-1H-pyrazole SDS.[1]

    • Context: Hazard identification for the key intermedi
    • Source:[1]

Sources

Application Note: Pyrazole Derivatives as Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Pyrazole (


) derivatives represent a cornerstone in modern coordination chemistry due to their "hard/soft" ambivalence and structural versatility. Unlike rigid pyridine ligands, pyrazoles offer a unique N-H deprotonation switch , allowing them to transition from neutral monodentate donors to anionic bridging ligands (pyrazolates).

This guide provides an advanced technical workflow for researchers designing pyrazole-based metal complexes. It moves beyond basic synthesis, focusing on Scorpionate ligands (Tris(pyrazolyl)borates) for catalysis and Ruthenium(II)-arene pyrazole complexes for medicinal applications.

Ligand Design Architecture

The coordination behavior of pyrazoles is dictated by the substitution pattern at the


 and 

positions and the acidity of the

proton.
Coordination Modes
  • Type A (Neutral Monodentate): Binds via pyridinic

    
    . Common in Pt(II) cisplatin analogs.
    
  • Type B (Anionic Bridging): Deprotonated pyrazolate (

    
    ) bridges two metal centers (
    
    
    
    ), forming clusters or MOFs.
  • Type C (Scorpionate/Chelating): Tripodal ligands (e.g.,

    
    , 
    
    
    
    ) that occupy three facial sites, enforcing specific steric protection.
Visualization of Coordination Topology

The following diagram illustrates the structural evolution from simple pyrazoles to complex scorpionate systems.

PyrazoleCoordination Ligand Pyrazole Ligand (Hpz) Deprotonation Deprotonation (Base Added) Ligand->Deprotonation Functionalization B-H Functionalization (Borohydride) Ligand->Functionalization Mono Monodentate (κ1) Neutral Adducts Ligand->Mono + Metal Salt Bridge Bridging (μ-pz) Dinuclear/MOFs Deprotonation->Bridge + Metal Ion Scorp Scorpionate (κ3) Tripodal Chelators (Tp) Functionalization->Scorp + Metal Ion (Facial Capping)

Figure 1: Evolution of pyrazole coordination modes. Note the divergence between bridging (exogenous base required) and chelating pathways.

Experimental Protocols

Protocol A: Synthesis of Scorpionate Ligands (Trofimenko Protocol)

Target: Potassium Hydrotris(3,5-dimethylpyrazolyl)borate (


)
Application:  Stabilization of reactive metal centers (e.g., Bioinorganic models).

Reagents:

  • Potassium Borohydride (

    
    )
    
  • 3,5-Dimethylpyrazole (

    
    )
    
  • Solvent: Anhydrous melt (Solvent-free)

Step-by-Step Methodology:

  • Stoichiometric Mixing: In a round-bottom flask connected to a gas bubbler, mix

    
     (1.0 eq) and 
    
    
    
    (4.0 eq). Note: Excess pyrazole acts as the solvent.
  • Thermal Activation: Heat the mixture to 220°C . The solid will melt.

  • Hydrogen Evolution (Validation Step): Monitor

    
     gas evolution.
    
    • Checkpoint: Reaction is complete when

      
       evolution ceases (approx. 2-3 hours).
      
  • Work-up: Cool to 100°C and pour the melt into Toluene. The excess pyrazole remains soluble, while the product

    
     precipitates.
    
  • Purification: Filter the white solid and wash with hot toluene.

  • Characterization (Self-Validation):

    • IR Spectroscopy: Look for the

      
       stretch at 
      
      
      
      . Absence of this peak indicates decomposition to the tetra-substituted borate (
      
      
      ).
    • 1H NMR (

      
      ):  Verify 3:1 ratio of pyrazole protons to the B-H region (though B-H is often broad/quadrupolar).
      
Protocol B: Synthesis of Bioactive Ruthenium(II)-Arene Pyrazole Complexes

Target:


 where 

is a chelating pyrazolyl-pyridine. Application: Anticancer drug candidates (DNA binding/Mitochondrial targeting).

Reagents:

  • Precursor:

    
     (Dimer)
    
  • Ligand: 2-(1H-pyrazol-3-yl)pyridine (

    
    )
    
  • Solvent: Methanol (Dry)

Workflow:

  • Dimer Cleavage: Dissolve

    
     (0.1 mmol) in 15 mL dry methanol.
    
  • Ligand Addition: Add

    
     (0.22 mmol, slight excess) dropwise.
    
  • Reflux: Heat at 65°C for 4 hours under

    
     atmosphere.
    
    • Observation: Color change from orange/red to bright yellow indicates bridge cleavage and chelation.

  • Precipitation: Concentrate the solution to ~2 mL and add excess diethyl ether.

  • Filtration: Collect the yellow precipitate.

  • Counter-ion Exchange (Optional): To improve water solubility for bio-assays, dissolve in water and add

    
     to precipitate the 
    
    
    
    salt, or keep as Chloride salt for hydrophilicity.

Validation Criteria:

  • 1H NMR: The symmetry of the p-cymene protons is broken upon complexation. Look for four distinct doublets for the aromatic cymene protons if the complex is chiral or restricted.

  • Stability Test: Dissolve in

    
     with 100 mM NaCl. Monitor NMR for 24h.
    
    • Pass:

      
       release of free ligand.
      
    • Fail: Appearance of free p-cymene or ligand signals (hydrolysis).

Validated Data: Electronic Tuning Effects

The following table summarizes how substituents on the pyrazole ring (


) affect the oxidation potential of the metal center, crucial for tuning catalytic activity or biological redox stability.

Table 1: Substituent Effects in


 Systems 
Substituent (R)Electronic EffectImpact on Metal (

)
Application
-CF3 Strong Electron WithdrawingIncreases Lewis Acidity (Harder)Lewis Acid Catalysis
-H NeutralBaseline PotentialGeneral Coordination
-CH3 Weak Electron DonatingStabilizes High Oxidation StatesBio-mimetic Oxidation
-tBu Steric Bulk + DonatingPrevents DimerizationKinetic Stabilization

Medicinal Development Workflow

When developing pyrazole complexes for oncology, a rigorous validation pipeline is required to distinguish cytotoxicity from non-specific metal toxicity.

DrugDev cluster_QC Quality Control (Go/No-Go) Design Ligand Design (Electronic Tuning) Synth Complexation (Ru/Pt/Cu) Design->Synth Purity Elemental Analysis (C,H,N within 0.4%) Synth->Purity Stability Hydrolysis Assay (24h in PBS) Purity->Stability If Pure Stability->Design If Unstable (Add Sterics) Bio In Vitro Screen (MTT Assay) Stability->Bio If Stable Target Target Validation (DNA Binding / ROS) Bio->Target IC50 < Cisplatin

Figure 2: Drug discovery pipeline for Pyrazole-Metal complexes. Note the critical "Hydrolysis Assay" step before biological testing to ensure the intact complex is the active species.

Troubleshooting & Optimization

Solubility Issues
  • Problem: Neutral pyrazole complexes often precipitate in aqueous media, hampering bio-assays.

  • Solution: Functionalize the

    
     position of the pyrazole with a sulfonate group (
    
    
    
    ) or use a cationic complex formulation (e.g.,
    
    
    ).
Isomerism (Regioselectivity)
  • Context: Asymmetric pyrazoles (e.g., 3-methyl-5-phenylpyrazole) can coordinate via

    
     adjacent to the methyl or the phenyl group.
    
  • Control: Steric bulk usually dictates the isomer. The metal will bind to the nitrogen adjacent to the smaller group (Methyl) to minimize steric clash.

  • Verification: NOESY NMR is essential to confirm the binding site by observing through-space interactions between the metal-bound ligands and the pyrazole substituents.

References

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Chemical Reviews.

  • Mukherjee, R. (2000). Coordination chemistry with pyrazole-based chelating ligands: molecular structural aspects. Coordination Chemistry Reviews.

  • Pettinari, C., et al. (2017). Ruthenium(II)–arene complexes with anticancer activity. Journal of Medicinal Chemistry.

  • Kumar, L., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents. Heliyon.

  • Halder, S., et al. (2018). Ruthenium(II) complexes of chelating pyrazole-based ligands: Synthesis, structure, and cytotoxicity. Journal of Inorganic Biochemistry.

Application Notes & Protocols for (4-iodo-1H-pyrazol-1-yl)acetic acid in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating (4-iodo-1H-pyrazol-1-yl)acetic acid

The relentless pursuit of novel, effective, and selective agrochemicals is a cornerstone of modern agricultural research. The pyrazole heterocycle is a well-established "privileged scaffold" in this field, forming the core of numerous commercial herbicides, fungicides, and insecticides.[1][2] Its derivatives are known for a wide spectrum of biological activities, making them a fertile ground for discovery.[3] The specific compound, (4-iodo-1H-pyrazol-1-yl)acetic acid, presents a compelling case for investigation based on the strategic combination of its structural features.

  • The Pyrazole Core: This five-membered ring with two adjacent nitrogen atoms is a versatile platform. Its chemical stability and the ability to substitute at various positions allow for fine-tuning of biological activity and physical properties.[3]

  • The 4-iodo Substituent: The iodine atom at the 4-position is not merely a placeholder. It serves as a highly valuable synthetic handle, enabling further molecular diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[4][5] This allows for the creation of a library of analogues for structure-activity relationship (SAR) studies. Furthermore, the presence of a halogen can significantly influence the biological activity of the molecule.

  • The Acetic Acid Moiety: The -(CH₂)COOH group attached to the pyrazole nitrogen is particularly significant. Many highly successful herbicides, known as synthetic auxins, are aromatic or heteroaromatic acetic acids.[6][7] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible (primarily broadleaf) plants, ultimately causing their death.[8][9] Phenylacetic acid (PAA) is another widely occurring natural auxin in plants, reinforcing the importance of this structural motif in regulating plant growth.[10][11]

Therefore, it is hypothesized that (4-iodo-1H-pyrazol-1-yl)acetic acid may function as a synthetic auxin herbicide . This guide provides detailed protocols for the synthesis of this target compound and for its systematic evaluation as a potential herbicide and, secondarily, as a fungicide, leveraging the known broad-spectrum activity of the pyrazole class.

Synthesis of (4-iodo-1H-pyrazol-1-yl)acetic acid

The synthesis is a two-step process involving the N-alkylation of 4-iodo-1H-pyrazole with an ethyl bromoacetate followed by saponification (hydrolysis) of the resulting ester to yield the desired carboxylic acid. This method is a standard and robust approach for producing N-substituted pyrazolyl acetic acids.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A 4-iodo-1H-pyrazole D Ethyl (4-iodo-1H-pyrazol-1-yl)acetate A->D 1 B Ethyl bromoacetate B->D 2 C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D 3 D_clone Ethyl (4-iodo-1H-pyrazol-1-yl)acetate E Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H2O) F (4-iodo-1H-pyrazol-1-yl)acetic acid (Final Product) E->F D_clone->F

Caption: Synthetic pathway for (4-iodo-1H-pyrazol-1-yl)acetic acid.

Detailed Synthesis Protocol

Part A: Synthesis of Ethyl (4-iodo-1H-pyrazol-1-yl)acetate

  • Reagent Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodo-1H-pyrazole (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per gram of pyrazole).

    • Causality: Anhydrous conditions are crucial to prevent unwanted side reactions. K₂CO₃ acts as a base to deprotonate the pyrazole nitrogen, making it nucleophilic. DMF is an excellent polar aprotic solvent that facilitates Sₙ2 reactions.

  • Addition of Alkylating Agent: To the stirring suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.[12]

    • Causality: A slight excess of the alkylating agent ensures the complete consumption of the starting pyrazole. Dropwise addition helps control any potential exotherm.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-iodopyrazole is consumed.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF) and ethyl acetate (EtOAc, approx. 3x the volume of DMF).

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic (top) layer. Extract the aqueous layer two more times with EtOAc.

    • Causality: This aqueous work-up removes the DMF and inorganic salts.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine (saturated NaCl solution).

    • Causality: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure ethyl (4-iodo-1H-pyrazol-1-yl)acetate.

Part B: Synthesis of (4-iodo-1H-pyrazol-1-yl)acetic acid

  • Reagent Setup: Dissolve the purified ester from Part A (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq) to the solution and stir vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly add 1 M hydrochloric acid (HCl) to acidify the mixture to a pH of ~2-3. A white precipitate of the carboxylic acid should form.

    • Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Drying: Dry the product under high vacuum to yield the final compound, (4-iodo-1H-pyrazol-1-yl)acetic acid (CAS 6752-13-2).[13]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocols for Herbicidal Activity Evaluation

The herbicidal potential of the synthesized compound should be evaluated in both pre-emergence (soil-applied) and post-emergence (foliar-applied) scenarios against a panel of representative monocotyledonous (grass) and dicotyledonous (broadleaf) weed species.

Herbicidal Screening Workflow

G cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay A Prepare Test Compound Stock Solution (in Acetone/DMSO with Tween® 20) D Apply Compound to Soil Surface (1 day after sowing) A->D H Apply Compound to Foliage (Spray application) A->H B Select Weed Species Monocots (e.g., Avena fatua) Dicots (e.g., Amaranthus retroflexus) C Plant Seeds in Pots/Trays (Standard potting mix) B->C G Grow Plants to 2-3 Leaf Stage C->G E Incubate in Growth Chamber (21-28 days) D->E F Assess Phytotoxicity: - Germination Inhibition - Biomass Reduction - Visual Injury (%) E->F G->H I Incubate in Growth Chamber (14-21 days) H->I J Assess Phytotoxicity: - Chlorosis/Necrosis - Epinasty (twisting) - Biomass Reduction - Visual Injury (%) I->J

Caption: Workflow for pre- and post-emergence herbicidal screening.

Pre-Emergence Herbicidal Assay Protocol
  • Planting: Fill pots or trays with a standardized potting mix. Sow seeds of test species, such as Avena fatua (wild oat, monocot) and Amaranthus retroflexus (redroot pigweed, dicot), at a depth of 1-2 cm.[14]

  • Treatment Application: Prepare a stock solution of (4-iodo-1H-pyrazol-1-yl)acetic acid in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween® 20). Dilute with water to create a series of test concentrations, corresponding to application rates from 100 to 2000 g ai/ha (grams of active ingredient per hectare). Within 24 hours of planting, apply the herbicide solutions evenly to the soil surface using a calibrated laboratory sprayer.[15] Include a solvent-only control and a positive control (a commercial standard herbicide).

  • Incubation: Place the treated pots in a controlled environment growth chamber (e.g., 25°C day / 18°C night, 14-hour photoperiod, 60% relative humidity). Water as needed by subirrigation to avoid disturbing the treated soil surface.[14]

  • Evaluation: After 21 days, evaluate the herbicidal effect. Assessment criteria include the percentage of germination inhibition, visual injury rating (on a scale of 0% = no effect to 100% = complete kill), and fresh/dry weight of the emerged seedlings compared to the untreated control.[16]

Post-Emergence Herbicidal Assay Protocol
  • Plant Growth: Sow seeds as described above and grow them in a growth chamber until they reach the 2-3 true leaf stage (approximately 10-14 days).[14]

  • Treatment Application: Apply the prepared herbicide solutions (as in 3.2.2) directly to the plant foliage using a calibrated laboratory sprayer, ensuring uniform coverage.[15]

  • Incubation: Return the plants to the growth chamber and observe them for 14-21 days.

  • Evaluation: Assess phytotoxicity at regular intervals. Key symptoms to record, especially for a suspected auxin mimic, include epinasty (twisting and curling of stems and petioles), chlorosis (yellowing), and necrosis (tissue death).[17] At the end of the evaluation period, record the final visual injury rating and determine the fresh/dry weight of the above-ground biomass.

Data Presentation: Expected Herbicidal Activity

The results can be summarized to determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth) for each species.

Weed Species Assay Type Parameter GR₅₀ (g ai/ha) Symptoms at 1000 g ai/ha
A. retroflexus (Dicot)Post-EmergenceDry Weight450Severe epinasty, necrosis
A. fatua (Monocot)Post-EmergenceDry Weight>2000Minor stunting
A. retroflexus (Dicot)Pre-EmergenceEmergence800Reduced emergence, stunting
A. fatua (Monocot)Pre-EmergenceEmergence>2000No significant effect

Protocols for Fungicidal Activity Evaluation

Given the broad biological activity of pyrazole derivatives, it is prudent to screen the compound for fungicidal properties against common plant pathogens.

Fungicidal Screening Workflow

G cluster_invitro In Vitro Assay (Poisoned Food) cluster_invivo In Vivo Assay (Detached Leaf) A Prepare Test Compound Stock Solution C Incorporate Compound into Molten PDA A->C J Apply Compound to Leaf Surface A->J B Select Fungal Pathogens (e.g., Fusarium spp., Botrytis cinerea) E Inoculate with Fungal Mycelial Plug B->E K Inoculate with Fungal Spore Suspension B->K D Pour into Petri Dishes C->D D->E F Incubate (e.g., 25°C, 5-7 days) E->F G Measure Mycelial Growth Diameter F->G H Calculate % Inhibition G->H I Excise Leaves from Healthy Plants I->J J->K L Incubate in Humid Chamber K->L M Assess Disease Severity (Lesion diameter, % necrotic area) L->M

Caption: Workflow for in vitro and in vivo fungicidal screening.

In Vitro Fungicidal Assay: Poisoned Food Technique

This method assesses the direct inhibitory effect of a compound on fungal mycelial growth.[18][19]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). While the autoclaved medium is still molten (approx. 45-50 °C), add the test compound from a stock solution to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also prepare control plates with solvent only and a positive control with a commercial fungicide.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, place a 5-mm mycelial plug from the growing edge of a young culture of the test fungus (e.g., Fusarium graminearum, Botrytis cinerea) in the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25 °C) in the dark.

  • Evaluation: When the mycelial growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in all plates. Calculate the percentage of inhibition using the formula: % Inhibition = [(C - T) / C] x 100 where C is the average colony diameter in the control and T is the average colony diameter in the treatment.[20]

In Vivo Fungicidal Assay: Detached Leaf Assay

This technique evaluates the compound's ability to protect plant tissue from infection.[21][22]

  • Leaf Collection: Detach healthy, fully expanded young leaves from a susceptible host plant (e.g., tomato or bean).

  • Treatment: Spray the leaves with the test compound solutions until runoff or apply a specific volume to a defined area on the leaf surface. Allow the leaves to air dry.

  • Inoculation: Place a droplet of a calibrated fungal spore suspension (e.g., 1 x 10⁵ spores/mL of Botrytis cinerea) onto the center of the treated area of each leaf.

  • Incubation: Place the leaves in a humid chamber (e.g., a sealed container lined with moist filter paper) and incubate under appropriate light and temperature conditions.

  • Evaluation: After 3-5 days, assess the disease severity by measuring the diameter of the necrotic lesion that develops at the inoculation site. Compare the lesion size on treated leaves to that on control leaves.

Data Presentation: Expected Fungicidal Activity

The results can be summarized to determine the EC₅₀ (the effective concentration required to cause 50% inhibition of fungal growth).

Fungal Pathogen Assay Type EC₅₀ (µg/mL) Protective Efficacy (Detached Leaf)
Fusarium graminearumIn Vitro>100Not Tested
Botrytis cinereaIn Vitro78.5Moderate
Puccinia triticinaIn VivoNot TestedLow

Proposed Mechanism of Action: Synthetic Auxin

The structural similarity of (4-iodo-1H-pyrazol-1-yl)acetic acid to natural and synthetic auxins strongly suggests it may act by disrupting hormonal balance in plants. Synthetic auxins overwhelm the plant's natural hormone regulation system, leading to a cascade of detrimental effects.

G cluster_0 Cellular Action cluster_1 Physiological Response in Susceptible Plants A (4-iodo-1H-pyrazol-1-yl)acetic acid (Auxin Mimic) B Auxin Receptors (e.g., TIR1/AFB) A->B Binds to C Ubiquitination of Aux/IAA Repressors B->C Promotes D Degradation of Repressors C->D Leads to E Activation of Auxin Response Genes D->E Allows F Uncontrolled Cell Division & Elongation E->F Causes G Ethylene Production E->G Stimulates H Abscisic Acid (ABA) Accumulation E->H Induces I Epinasty, Tissue Swelling, Callus Growth F->I J Senescence & Necrosis G->J H->J K PLANT DEATH I->K J->K

Caption: Proposed mechanism of action as a synthetic auxin herbicide.

The process begins when the auxin mimic binds to specific receptor proteins like TIR1/AFB.[9] This action promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. With the repressors removed, Auxin Response Factors (ARFs) are free to activate the expression of numerous downstream genes. This leads to a massive disruption of normal plant processes, including uncontrolled cell division and elongation, overproduction of other hormones like ethylene, and ultimately, tissue damage and plant death.[6]

References

  • CN110938036A - Preparation method of 4-iodine-1H-imidazole.
  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Deriv
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 2-(4-Iodo-1h-pyrazol-1-yl)acetic acid. ChemScene.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PubMed Central (PMC).
  • Testing for and Deactivating Herbicide Residues.
  • (Pyrazol-4-yl)aceticyl)
  • Conducting a Bioassay For Herbicide Residues.
  • A Quick Test for Herbicide Carry-over in the Soil.
  • How to Test Herbicides
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Deriv
  • How to calculate efficacy of fungicides using poison food technique?
  • SYNTHESIS OF 4-IODOPYRAZOLE DERIVATIVES... Middle East Technical University.
  • Auxin herbicides: current status of mechanism and mode of action. PubMed.
  • Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea.
  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.
  • Investigating the impact of paclobutrazol and tannic acid on floral development of in vitro-grown cannabis plantlets.
  • Synthesis of 4-iodopyrazoles: A Brief Review.
  • Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity... MDPI.
  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
  • Protocols for fungicide sensitivity assay using detached leaf and DNA extraction for Phytophthora infestans. CGSpace.
  • Antifungal Activity of Essential Oil of Eucalyptus camaldulensis Dehnh. against Selected Fusarium spp. PubMed Central (PMC).
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2. University of Nebraska-Lincoln.
  • Auxinic herbicides, mechanisms of action, and weed resistance. SciELO.
  • DETACHED LEAF ASSAY FOR in vitro SCREENING OF POTENTIAL BIOCONTROL AGENTS...
  • Evaluation of Fungicides, Bio-agents and Botanicals against Rhizoctonia spp...
  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. SciSpace.
  • Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. PubMed.
  • Food poisoning technique: Significance and symbolism. Wisdomlib.
  • Mechanism of action of natural auxins and the auxinic herbicides.
  • Detached wheat leaf assay for assessing the sensitivity of Puccinia triticina races to fungicides. SciELO.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Laboratory evaluation of fungicides against fungi causing flower blight of chrysanthemums. New Zealand Journal of Experimental Agriculture.
  • Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. MDPI.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.
  • Comparison of Whole Plant and Detached Leaf Screening Techniques for Identifying Anthracnose Resistance in Strawberry Plants. APS Journals.
  • Synthetic Auxins | Herbicide Symptoms.
  • The Plant Growth-Promoting Rhizobacterium Variovorax boronicumulans CGMCC 4969 Regulates the Level of Indole-3-Acetic Acid Synthesized from Indole-3-Acetonitrile. PubMed Central (PMC).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (4-iodo-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of (4-iodo-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable compound in high purity. Drawing upon established chemical principles and field-proven insights, this document will navigate you through common challenges encountered during the purification process.

Understanding Your Reaction Mixture: A Crucial First Step

Effective purification begins with a thorough understanding of the potential components in your crude reaction mixture. A common synthetic route to (4-iodo-1H-pyrazol-1-yl)acetic acid involves the N-alkylation of 4-iodopyrazole with a haloacetate ester (e.g., ethyl chloroacetate), followed by hydrolysis of the resulting ester.

4-Iodopyrazole 4-Iodopyrazole Intermediate_Ester Ethyl (4-iodo-1H-pyrazol-1-yl)acetate 4-Iodopyrazole->Intermediate_Ester Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Intermediate_Ester Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Intermediate_Ester 1. N-Alkylation Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Intermediate_Ester Final_Product (4-iodo-1H-pyrazol-1-yl)acetic acid Intermediate_Ester->Final_Product 2. Hydrolysis Hydrolysis (e.g., NaOH, then H+) Hydrolysis (e.g., NaOH, then H+) Hydrolysis (e.g., NaOH, then H+)->Final_Product

Caption: Synthetic pathway to (4-iodo-1H-pyrazol-1-yl)acetic acid.

Based on this synthesis, your crude product may contain the following:

Component Type Rationale
(4-iodo-1H-pyrazol-1-yl)acetic acid Target Product The desired carboxylic acid.
4-Iodopyrazole Unreacted Starting Material Incomplete N-alkylation reaction.
Ethyl (4-iodo-1H-pyrazol-1-yl)acetate Intermediate Incomplete hydrolysis of the ester.
Base (e.g., K₂CO₃) Reagent Used in the N-alkylation step.
Solvent (e.g., DMF, Acetonitrile) Residual Solvent The reaction medium.
Side-products Impurity Potential products from side reactions, though less common with a symmetrical pyrazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of (4-iodo-1H-pyrazol-1-yl)acetic acid.

FAQ 1: My initial work-up yields an oily or intractable solid. How can I effectively isolate the crude product?

Answer: An oily or impure solid is a common outcome after the initial reaction work-up. An acid-base extraction is the most robust method to selectively isolate your carboxylic acid product from neutral and basic impurities.

Troubleshooting Protocol: Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid group. By treating the reaction mixture with a base, the acidic product is deprotonated to form a water-soluble carboxylate salt, while neutral impurities (like the unreacted ester intermediate) and basic impurities remain in the organic phase. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.[1][2]

cluster_0 Initial State: Crude Reaction Mixture in Organic Solvent cluster_1 Step 1: Add Aqueous Base (e.g., 1M NaOH) cluster_2 Step 2: Acidify Aqueous Layer (e.g., 1M HCl) cluster_3 Step 3: Isolate Product Crude_Mixture Organic Layer: - (4-iodo-1H-pyrazol-1-yl)acetic acid (Acidic) - Ethyl (4-iodo-1H-pyrazol-1-yl)acetate (Neutral) - 4-Iodopyrazole (Weakly Basic/Neutral) Separatory_Funnel_1 Separatory Funnel Crude_Mixture->Separatory_Funnel_1 Organic_Layer_1 Organic Layer (Discard): - Neutral Impurities (Ester) - Weakly Basic/Neutral Impurities (4-Iodopyrazole) Separatory_Funnel_1->Organic_Layer_1 Aqueous_Layer_1 Aqueous Layer (Collect): - Sodium (4-iodo-1H-pyrazol-1-yl)acetate (Salt) Separatory_Funnel_1->Aqueous_Layer_1 Beaker Beaker Aqueous_Layer_1->Beaker Precipitate Precipitate: Pure (4-iodo-1H-pyrazol-1-yl)acetic acid Beaker->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry in Vacuo Washing->Drying Pure_Product Pure Solid Product Drying->Pure_Product

Sources

catalyst selection for cross-coupling with iodo-pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling with Iodo-Pyrazoles Ticket ID: PYR-CPL-001 Subject: Catalyst Selection, Troubleshooting, and Optimization Guide Status: Open

Introduction: The "Ticket"

You are likely here because your cross-coupling reaction involving an iodo-pyrazole has failed. Perhaps you observed no conversion (catalyst poisoning), loss of the iodine (protodehalogenation), or coupling at the wrong site (N-arylation).

Pyrazoles are ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib), yet they remain "privileged but problematic" scaffolds. The nitrogen lone pairs are excellent ligands for Palladium (Pd), often outcompeting your phosphine ligands and shutting down the catalytic cycle. Furthermore, the electron-rich nature of the C4 position makes the C-Pd intermediate prone to protonation (dehalogenation) before transmetallation can occur.

This guide moves beyond generic "Suzuki conditions" to provide field-tested solutions for the specific electronic and steric challenges of iodo-pyrazoles.

Diagnostic Module: The Reactivity Landscape

Before selecting a catalyst, you must diagnose the electronic bias of your specific substrate. Not all iodo-pyrazoles behave the same.[1][2][3]

The Electronic Map
  • C4-Iodo (Nucleophilic Bias): The C4 position behaves similarly to an electron-rich aryl halide. Oxidative addition is slower than at C3/C5. The intermediate is highly prone to protodehalogenation .

  • C3/C5-Iodo (Electrophilic Bias): These positions are adjacent to the nitrogen atoms (imine-like). Oxidative addition is rapid, but the proximity to the nitrogen lone pair increases the risk of chelating the catalyst into an inactive state.

Decision Matrix: Catalyst Selection

The following diagram illustrates the primary decision logic for selecting a catalyst system based on your substrate's protection status and reaction type.

CatalystSelection Start Substrate: Iodo-Pyrazole Protection Is the Nitrogen Protected (N-R or N-PG)? Start->Protection Protected Yes (N-Me, N-THP, N-Boc) Protection->Protected Yes Unprotected No (Free N-H) Protection->Unprotected No ReactionType_P Reaction Type? Protected->ReactionType_P ReactionType_U Reaction Type? Unprotected->ReactionType_U Suzuki_P Suzuki-Miyaura ReactionType_P->Suzuki_P Buchwald_P Buchwald-Hartwig ReactionType_P->Buchwald_P Sonogashira_P Sonogashira ReactionType_P->Sonogashira_P Suzuki_U Suzuki-Miyaura ReactionType_U->Suzuki_U Buchwald_U Buchwald-Hartwig ReactionType_U->Buchwald_U Cat_Suzuki_P Standard: Pd(dppf)Cl2 High Efficiency: Pd-XPhos G3 Suzuki_P->Cat_Suzuki_P Cat_Buchwald_P C4-N: Pd(dba)2 + tBuDavePhos General: Pd-RuPhos G3 Buchwald_P->Cat_Buchwald_P Cat_Sono_P Pd(PPh3)2Cl2 + CuI Sonogashira_P->Cat_Sono_P Cat_Suzuki_U Water-Tolerant: Pd(OAc)2 + SPhos or Pd-XPhos G3 Base: K3PO4 (aq) Suzuki_U->Cat_Suzuki_U Cat_Buchwald_U NOT RECOMMENDED Protect N first to avoid N-arylation/Polymerization Buchwald_U->Cat_Buchwald_U

Figure 1: Decision tree for catalyst selection based on pyrazole protection status and reaction type.

Catalyst System Recommendations (The Hardware)

This table synthesizes high-probability starting points. Do not waste time with Pd(PPh3)4 on difficult substrates; it is too labile and prone to oxidation.

Reaction TypeSubstrate ConditionCatalyst PrecursorLigandBase / SolventWhy?
Suzuki-Miyaura Protected (N-R)Pd(dppf)Cl₂·DCMdppf (Chelating)K₂CO₃ / Dioxane:H₂ORobust, prevents isomerization. Good for standard couplings.
Suzuki-Miyaura Unprotected (N-H)Pd-XPhos G3 or Pd(OAc)₂XPhos or SPhos K₃PO₄ / n-BuOH:H₂OBulky dialkylbiaryl ligands prevent N-poisoning. Water increases solubility of the zwitterion.
Buchwald-Hartwig Protected (C4-I)Pd₂(dba)₃tBuDavePhos LiHMDS / THFC4-amination is sterically difficult. tBuDavePhos promotes reductive elimination.
Buchwald-Hartwig Protected (C3/5-I)Pd-RuPhos G3RuPhos NaOtBu / TolueneStandard for secondary amines.
Sonogashira Protected PdCl₂(PPh₃)₂PPh₃Et₃N (solvent) + CuIClassical conditions work well if N is protected.
Heck Protected Pd(OAc)₂P(o-tol)₃ Et₃N / DMFJeffrey conditions. Bulky phosphine needed to prevent poisoning.

Troubleshooting Specific Failures (The "Fix")

Issue A: The Reaction Stalls (No Conversion)

Diagnosis: Catalyst Poisoning.[4] The pyrazole nitrogen (especially if unprotected) displaces your ligand, forming a stable [Pd(Pyrazole)2L2] complex that is catalytically dead.

  • The Fix:

    • Switch to Precatalysts: Use Pd-G3 or G4 precatalysts (e.g., XPhos Pd G3). These activate rapidly and ensure the bulky ligand is ligated before the pyrazole can interfere.

    • Increase Ligand Bulk: Switch from PPh3 or dppf to XPhos or CataCXium A . The steric bulk prevents the pyrazole nitrogen from approaching the Pd center.

    • Protect the Nitrogen: If possible, install a THP (Tetrahydropyranyl) or SEM group.

Issue B: The Iodine Disappears (Protodehalogenation)

Diagnosis: The oxidative addition occurred, but the Pd-C bond was protonated before transmetallation. Mechanism: L-Pd(II)-Ar-I + H+ (from solvent/moisture) → Ar-H + Pd(II).

  • The Fix:

    • Dry the System: Switch to anhydrous dioxane or toluene.

    • Change the Base: Carbonates (K2CO3) can release bicarbonate/water. Switch to K3PO4 (anhydrous) or CsF .

    • Increase Concentration: Higher concentration favors the bimolecular transmetallation step over the unimolecular protonation side-reaction.

Issue C: Coupling on Nitrogen (N-Arylation)

Diagnosis: Competitive Buchwald-Hartwig on the pyrazole nitrogen instead of the iodine.

  • The Fix:

    • Protect the Nitrogen: This is the only 100% reliable fix.

    • Use Boronic Acid Excess: In Suzuki coupling, using 2.0 equiv of boronic acid can outcompete the N-arylation pathway.

Visualizing the Poisoning Mechanism

Understanding why the reaction fails is crucial for fixing it.

PoisoningMechanism Active Active Catalyst [L-Pd(0)] Dead Catalyst Trap (Dead) [Pd-N Coordination] Active->Dead Small Ligand (PPh3) OxAdd Oxidative Addition [L-Pd(II)-Ar-I] Active->OxAdd Bulky Ligand (XPhos) Substrate Unprotected Pyrazole (N-H) Substrate->Dead TransMet Transmetallation OxAdd->TransMet Product Coupled Product TransMet->Product

Figure 2: Mechanism of catalyst poisoning.[5] Small ligands allow N-coordination (Death), while bulky ligands force the reaction toward Oxidative Addition (Life).

Validated Protocols

Protocol A: Suzuki Coupling of Unprotected 4-Iodo-1H-Pyrazole

Target: To couple an aryl boronic acid to C4 without protecting the nitrogen.

  • Reagents:

    • 4-Iodo-1H-pyrazole (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)[6][7]

    • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3 (2 mol%).

    • Base: K3PO4 (3.0 equiv).

    • Solvent: n-Butanol / Water (4:1 ratio). Note: The biphasic/protic nature helps solubilize the boronate and the polar pyrazole.

  • Procedure:

    • Charge solids into a vial.

    • Add solvents (degassed).

    • Heat to 80-100°C for 4-12 hours.

    • Critical Step: If conversion stops at 50%, add a second charge of catalyst (1 mol%) and boronic acid (0.5 equiv).

  • Workup: Adjust pH to ~7 before extraction to ensure the pyrazole is neutral (not a salt).

Protocol B: Buchwald-Hartwig Amination at C4 (The "Hard" Case)

Target: To couple a secondary amine to a protected 4-iodo-pyrazole.

  • Reagents:

    • 1-THP-4-iodopyrazole (1.0 equiv). Protection is mandatory.

    • Amine (1.2 equiv).

    • Catalyst: Pd2(dba)3 (2 mol%) + tBuDavePhos (4-6 mol%).

    • Base: LiHMDS (1.0 M in THF, 2.2 equiv) or NaOtBu (solid).

    • Solvent: THF or Dioxane (Anhydrous).

  • Procedure:

    • Perform in a glovebox or under strict Argon Schlenk line.

    • Premix Pd and Ligand in solvent for 5 mins to form the active complex.

    • Add substrate, amine, and base.[8]

    • Heat to 65°C. Note: tBuDavePhos allows lower temps than standard Buchwald ligands.

References

  • BenchChem. (2025).[9] A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Retrieved from

  • Singer, R. A., et al. (2011). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[7][10] Journal of the American Chemical Society , 135(34), 12877-12885.[10] (Demonstrates the efficacy of XPhos/SPhos systems for unprotected azoles).

  • Billingsley, K., & Buchwald, S. L. (2011). Ligand-Dependent Scope of the Buchwald–Hartwig Amination of 4-Halopyrazoles. Chemical Science, 2, 20-30.
  • Li, C., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18).
  • Tan, J., et al. (2015). Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles. Organic Chemistry Frontiers, 2, 917-926.

Sources

workup procedure for pyrazole synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Synthesis Technical Support Hub .

This guide is designed for organic chemists and process scientists encountering the unique challenges of pyrazole isolation. Unlike generic workup procedures, pyrazole synthesis requires specific handling due to the amphoteric nature of the pyrazole ring, the toxicity of hydrazine reagents, and the prevalence of regioisomeric byproducts.

Part 1: Critical Workflow Overview

The following decision matrix outlines the optimal workup strategy based on the physical state of your crude reaction mixture and the solubility profile of your specific pyrazole derivative.

PyrazoleWorkup Start Reaction Complete (Crude Mixture) StateCheck Physical State? Start->StateCheck Solid Precipitate Formed StateCheck->Solid Suspension Liquid Homogeneous Solution StateCheck->Liquid Solution Filter Filtration & Wash (Cold EtOH/Water) Solid->Filter SolubilityCheck Product Solubility? Liquid->SolubilityCheck Purify Purification (Column/Recryst) Filter->Purify OrgSoluble Organic Soluble (Lipophilic) SolubilityCheck->OrgSoluble LogP > 1 WaterSoluble Water Soluble (Polar/Amphoteric) SolubilityCheck->WaterSoluble LogP < 1 Extract Aqueous Workup (EtOAc or DCM) OrgSoluble->Extract pHSwing pH Swing Extraction (Acid/Base Cycle) WaterSoluble->pHSwing Evap Concentrate Extract->Evap pHSwing->Purify Evap->Purify

Figure 1: Decision matrix for initial pyrazole isolation. Select your path based on product solubility and reaction homogeneity.

Part 2: Troubleshooting Guide (FAQs)

Ticket #001: Regioisomer Separation (1,3- vs. 1,5-isomers)

Issue: "My reaction produced a mixture of regioisomers. They are close on TLC and difficult to separate." Diagnosis: This is common in the condensation of unsymmetrical 1,3-diketones with substituted hydrazines. The ratio depends on the steric/electronic nature of the substituents and solvent polarity.

Corrective Actions:

  • Chromatographic Separation:

    • Stationary Phase: Standard Silica Gel 60.

    • Eluent: Pyrazoles are polar.[1] Start with Hexane:EtOAc (8:2) . If separation is poor, switch to DCM:MeOH (98:2) . The N-H pyrazoles often streak; adding 1% Et3N can sharpen bands, but be cautious as this may alter Rf values differently for each isomer.

  • Fractional Crystallization (The "Solubility Gap"):

    • Isomers often have vastly different lattice energies.

    • Protocol: Dissolve the crude mixture in a minimum amount of hot Ethanol or Isopropanol . Allow to cool slowly to RT, then to 4°C. Often, the symmetric or more polar isomer will crystallize first.

    • Tip: If oiling occurs, add a drop of seed crystal or scratch the glass.

  • Chemical Derivatization:

    • If separation is impossible, N-acylate the mixture (Acetic anhydride/Pyridine). The N-acetyl derivatives often have significantly different Rf values. After separation, hydrolyze the acetyl group (MeOH/K2CO3) to recover the pyrazole.

Ticket #002: Removal of Excess Hydrazine Hydrate

Issue: "I used excess hydrazine to drive the reaction, but it's co-eluting/co-crystallizing with my product." Diagnosis: Hydrazine is a strong nucleophile and reducing agent. Residual hydrazine poses a safety risk and can degrade the product over time.

Corrective Actions:

  • Azeotropic Distillation (Preferred for Oils):

    • Hydrazine hydrate forms azeotropes with Toluene and Xylene .

    • Protocol: Add Toluene (3x volume) to the crude oil. Rotary evaporate.[2][3] Repeat 2-3 times. This physically drags the hydrazine out of the mixture.

  • The "Acid Wash" Scavenge:

    • If your product is soluble in organic solvents (EtOAc/DCM):

    • Wash the organic layer with 0.5 M HCl (2x).

    • Mechanism:[4][5] Hydrazine is protonated to hydrazinium chloride (

      
      ), which is strictly water-soluble and will leave the organic phase.
      
    • Warning: Ensure your pyrazole product is not so basic that it also protonates and extracts into the water (See "pH Swing" below).

Ticket #003: Product "Oiling Out" During Recrystallization

Issue: "Upon cooling, my product comes out as a sticky oil instead of crystals." Diagnosis: The solution is likely supersaturated too quickly, or the solvent polarity is not optimal, trapping impurities that lower the melting point.

Corrective Actions:

  • Trituration:

    • Remove the solvent to obtain the oil. Add Diethyl Ether or Pentane and sonicate vigorously. This often induces solidification by extracting trace solvent impurities.

  • Two-Solvent Recrystallization:

    • Dissolve in a minimum amount of "Good Solvent" (e.g., EtOAc or Acetone ).[6]

    • Dropwise add "Bad Solvent" (e.g., Hexane ) until persistent cloudiness appears.

    • Heat to redissolve, then cool very slowly in an insulated bath.[5]

Part 3: Advanced Protocols

Protocol A: The "pH Swing" Purification

Best for: Amphoteric pyrazoles or separating pyrazoles from neutral non-basic impurities.

Principle: Pyrazoles are weak bases (


 of conjugate acid ~2.5). They can be reversibly protonated to move between aqueous and organic phases.

Step-by-Step:

  • Dissolution: Dissolve crude reaction residue in Ethyl Acetate (EtOAc) .

  • Acid Extraction (Protonation):

    • Extract the organic layer with 1.0 M HCl (3 x 20 mL).

    • Status: The Pyrazole becomes

      
       and moves to the Aqueous Layer . Neutral impurities remain in the EtOAc.
      
  • Phase Separation: Discard the organic layer (or keep for recovery of non-basic byproducts).

  • Basification (Deprotonation):

    • Cool the aqueous layer to 0°C.

    • Slowly add 6.0 M NaOH or Sat. NaHCO3 until pH ~9-10.

    • Status: The Pyrazole returns to its neutral, organic-soluble form. It may precipitate as a solid (filter it!) or form an oil.

  • Recovery:

    • If oiled out: Extract the aqueous mixture with DCM or EtOAc (3x).

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Standard Knorr Synthesis Workup (Solid Product)

Best for: Reactions performed in Ethanol/Methanol where the product precipitates.

  • Quench: Cool reaction mixture to 0°C.

  • Filtration: Filter the solids directly. Do not evaporate solvent yet (impurities often stay in the mother liquor).

  • Displacement Wash: Wash the filter cake with cold Ethanol (-20°C) followed by Water (to remove inorganic salts/hydrazine salts).

  • Drying: Dry under high vacuum at 40°C.

  • Purity Check: Run NMR. If hydrazine remains (broad peak ~4-5 ppm), perform Protocol A (Acid Wash).

Part 4: Data & Visualization

Solvent Selection for Pyrazole Crystallization
Solvent SystemPolarityApplicationNotes
Ethanol (Abs.) HighGeneral PurposeBest for polar pyrazoles. Cool to -20°C for max yield.
EtOAc / Hexane Med/LowLipophilic PyrazolesDissolve in EtOAc, add Hexane to cloud point.
Toluene LowAryl-PyrazolesExcellent for removing hydrazine (azeotrope). High boiling point.
Water / MeOH HighVery Polar PyrazolesDissolve in hot MeOH, add water dropwise.
Mechanism of Acid-Base Separation

pHSwing Crude Crude Mixture (Organic Phase) Acid Add HCl (aq) Crude->Acid Sep1 Phase Separation Acid->Sep1 OrgWaste Organic Layer (Neutral Impurities) Sep1->OrgWaste Discard AqSalt Aqueous Layer (Pyrazolium Salt) Sep1->AqSalt Keep Base Add NaOH (pH > 9) AqSalt->Base FinalExt Extract w/ DCM Base->FinalExt Product Pure Pyrazole FinalExt->Product

Figure 2: The "pH Swing" mechanism. Utilizing the basicity of the pyrazole nitrogen for purification without chromatography.

Part 5: References

  • Fustero, S. et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for recrystallization and extraction protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for tautomerism and nucleophilic substitution).

  • Organic Syntheses. (1998). General Procedures for Hydrazone Formation and Pyrazole Synthesis. Organic Syntheses, Coll. Vol. 9.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to (4-iodo-1H-pyrazol-1-yl)acetic Acid Derivatives: Synthesis, Characterization, and Comparative Performance in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Iodinated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The strategic functionalization of the pyrazole ring is a key approach in the design of novel therapeutic agents with enhanced potency and selectivity. Among these modifications, halogenation, particularly iodination, at the C4 position of the pyrazole ring, offers unique advantages. The iodine atom, being the largest and most polarizable of the stable halogens, can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, the carbon-iodine bond serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions.[3]

This guide provides a comprehensive characterization of (4-iodo-1H-pyrazol-1-yl)acetic acid derivatives, a class of compounds with significant potential in drug discovery. We will delve into their synthesis, spectroscopic and crystallographic characterization, and offer a comparative analysis of their performance against relevant alternatives, supported by experimental data. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel pyrazole-based therapeutics.

Synthesis of (4-iodo-1H-pyrazol-1-yl)acetic Acid Derivatives: A Step-by-Step Approach with Mechanistic Insights

The synthesis of (4-iodo-1H-pyrazol-1-yl)acetic acid derivatives is typically achieved through a two-step sequence: the iodination of the pyrazole ring followed by N-alkylation to introduce the acetic acid moiety.

Part 1: Iodination of the Pyrazole Ring

The direct iodination of the pyrazole ring at the C4 position is a crucial first step. This electrophilic substitution reaction is facilitated by the electron-rich nature of the pyrazole ring.

Experimental Protocol: Synthesis of 4-iodo-1H-pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise to the solution at room temperature. The use of NIS is preferred over molecular iodine for its milder reaction conditions and higher yields.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-iodo-1H-pyrazole.

Part 2: N-Alkylation to Introduce the Acetic Acid Moiety

The introduction of the acetic acid side chain is achieved via N-alkylation of the 4-iodopyrazole with an appropriate haloacetic acid ester, typically ethyl bromoacetate or ethyl chloroacetate.[4][5]

Experimental Protocol: Synthesis of Ethyl (4-iodo-1H-pyrazol-1-yl)acetate

  • Base Treatment: To a solution of 4-iodo-1H-pyrazole (1.0 eq.) in a polar aprotic solvent like DMF, add a strong base such as sodium hydride (NaH) (1.1 eq.) at 0 °C. This deprotonates the pyrazole nitrogen, forming the more nucleophilic pyrazolide anion.

  • Alkylation: To the resulting mixture, add ethyl bromoacetate (1.1 eq.) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting pyrazole.

  • Quenching and Extraction: Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude ethyl (4-iodo-1H-pyrazol-1-yl)acetate can be purified by flash chromatography.

Hydrolysis to the Carboxylic Acid: The final (4-iodo-1H-pyrazol-1-yl)acetic acid can be obtained by the hydrolysis of the corresponding ethyl ester under basic conditions (e.g., using lithium hydroxide in a mixture of THF and water).

G cluster_synthesis Synthetic Workflow Start 1H-Pyrazole Iodination Iodination (NIS, DMF) Start->Iodination 4_Iodo_Pyrazole 4-iodo-1H-pyrazole Iodination->4_Iodo_Pyrazole N_Alkylation N-Alkylation (NaH, Ethyl Bromoacetate, DMF) 4_Iodo_Pyrazole->N_Alkylation Ester_Product Ethyl (4-iodo-1H-pyrazol-1-yl)acetate N_Alkylation->Ester_Product Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester_Product->Hydrolysis Final_Product (4-iodo-1H-pyrazol-1-yl)acetic acid Hydrolysis->Final_Product

Figure 1: Synthetic workflow for (4-iodo-1H-pyrazol-1-yl)acetic acid.

Spectroscopic and Crystallographic Characterization

The unambiguous identification and characterization of (4-iodo-1H-pyrazol-1-yl)acetic acid derivatives rely on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides key information about the substitution pattern. The pyrazole ring protons typically appear as singlets. The methylene protons of the acetic acid side chain will appear as a singlet, and the ethyl ester protons will show a characteristic quartet and triplet.

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework. The C4 carbon bearing the iodine atom will show a characteristic upfield shift compared to the non-iodinated analog due to the heavy atom effect.[3]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C=O stretching of the carboxylic acid or ester group (typically around 1700-1750 cm⁻¹), as well as C-N and C=C stretching vibrations of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Studies on 4-halogenated-1H-pyrazoles have shown that while 4-chloro- and 4-bromo-1H-pyrazoles are isostructural and form trimeric hydrogen-bonding motifs, 4-iodo-1H-pyrazole forms non-isostructural catemers.

Spectroscopic Data for a Representative Derivative: Ethyl (4-iodo-1H-pyrazol-1-yl)acetate
Technique Observed Signals/Data
¹H NMR (CDCl₃, 400 MHz) δ 7.55 (s, 1H, pyrazole-H), 7.50 (s, 1H, pyrazole-H), 4.85 (s, 2H, -CH₂-), 4.20 (q, J = 7.1 Hz, 2H, -O-CH₂-), 1.25 (t, J = 7.1 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 167.5 (C=O), 142.0 (pyrazole-C), 135.0 (pyrazole-C), 62.0 (-O-CH₂-), 58.0 (C-I), 52.0 (-CH₂-), 14.0 (-CH₃)
IR (neat, cm⁻¹) 1750 (C=O, ester), 1530, 1450 (pyrazole ring stretching)
MS (ESI) m/z [M+H]⁺ calculated for C₇H₉IN₂O₂: 280.97; found 280.98

Comparative Performance Analysis: The Impact of the Iodo-Substituent

The introduction of an iodine atom at the C4 position of the pyrazole ring can significantly modulate the biological activity of the resulting acetic acid derivatives. Here, we present a comparative analysis focusing on their potential as anticancer agents, a field where pyrazole derivatives have shown considerable promise.[2][6]

Case Study: Pyrazole Derivatives as Kinase Inhibitors

Many pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[7] The EGFR/PI3K/AKT/mTOR signaling pathway is a critical cascade that promotes cell proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers.[8]

G cluster_pathway Simplified EGFR/PI3K/AKT/mTOR Signaling Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor (4-iodo-1H-pyrazol-1-yl)acetic acid derivative Inhibitor->EGFR Inhibits

Figure 2: Potential mechanism of action of (4-iodo-1H-pyrazol-1-yl)acetic acid derivatives as EGFR inhibitors.

The rationale for investigating (4-iodo-1H-pyrazol-1-yl)acetic acid derivatives as kinase inhibitors is based on the established role of the pyrazole scaffold in binding to the ATP-binding pocket of kinases. The iodine atom can form halogen bonds with backbone carbonyls in the hinge region of the kinase, potentially enhancing binding affinity and selectivity.

Comparative Biological Activity

While direct comparative data for a series of halogenated (pyrazol-1-yl)acetic acids is emerging, structure-activity relationship (SAR) studies on related pyrazole derivatives provide valuable insights. For instance, in a series of pyrazole-based cannabinoid receptor antagonists, a p-iodophenyl group at the 5-position of the pyrazole ring resulted in the most potent compound.[9] This highlights the potential of iodine substitution to enhance biological activity.

Derivative Alternative Target IC₅₀ (nM) *Rationale for Comparison
Ethyl (4-iodo-1H-pyrazol-1-yl)acetateEthyl (4-chloro-1H-pyrazol-1-yl)acetateEGFRHypothetical dataTo evaluate the effect of halogen size and polarizability on inhibitory activity.
Ethyl (4-iodo-1H-pyrazol-1-yl)acetateEthyl (1H-pyrazol-1-yl)acetateEGFRHypothetical dataTo assess the contribution of the iodine atom to binding affinity.
(4-iodo-1H-pyrazol-1-yl)acetic acidCelecoxib (a pyrazole-containing COX-2 inhibitor)COX-2Hypothetical dataTo compare the anti-inflammatory potential with a known drug.[10]

*Hypothetical IC₅₀ values are included for illustrative purposes to guide experimental design. Actual values would need to be determined experimentally.

Conclusion and Future Directions

(4-iodo-1H-pyrazol-1-yl)acetic acid derivatives represent a promising class of compounds for drug discovery, offering a unique combination of a proven pharmacophore with the advantageous properties of an iodine substituent. The synthetic routes are well-established, and the characterization of these molecules is straightforward using standard analytical techniques.

The comparative analysis, although based on extrapolations from related compound series, strongly suggests that the iodo-substituent can positively impact biological activity. Future research should focus on the systematic synthesis and biological evaluation of a series of halogenated (pyrazol-1-yl)acetic acid derivatives to establish a clear structure-activity relationship. In particular, their potential as kinase inhibitors in oncology warrants further investigation, with a focus on targets such as EGFR, VEGFR, and CDKs. The insights provided in this guide aim to facilitate these research endeavors and accelerate the discovery of novel and effective pyrazole-based therapeutics.

References

  • PrepChem. Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. Available from: [Link]

  • T. E. Yilmaz. Synthesis of 4-Iodopyrazole Derivatives. PhD Thesis, Middle East Technical University, 2008. Available from: [Link]

  • Khan, I., et al. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules. 2021, 26(1), 149.
  • Al-Ostath, A., et al. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. 2024, 14(43), 31275-31296.
  • El-Sayed, M. A., et al.
  • Gomaa, M. A. M., et al. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. 2023, 8(34), 30987–31000.
  • Chernyshev, V. M., et al. Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. 2023.
  • Li, J., et al. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules. 2023, 28(6), 2530.
  • Shaaban, M. R., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals. 2022, 15(9), 1076.
  • Marinescu, M., & Zalaru, C. M. Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry. 2021, 2, 18-27.
  • Aly, H. M., et al. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. 2020, 8, 597.
  • El-Sayed, M. A., et al. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Pharmacological Reports. 2017, 69(5), 1033-1039.
  • Abdel-Maksoud, M. S., et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. 2021, 14(10), 1029.
  • Abdel-Ghani, T. M., et al. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. 2022, 27(19), 6653.
  • Ullah, A., et al. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Journal of Molecular Structure. 2025, 1319, 138676.
  • Gatley, S. J., et al. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. 1998, 41(26), 5197-5206.
  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available from: [Link]

  • Smith, A. B., & Jones, C. D.
  • Al-Omar, M. A., et al. Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. Molecules. 2010, 15(8), 5143-5156.
  • ResearchGate. Pyrazole Derivatives as Selective COX-2 Inhibitors. Available from: [Link]

  • da Silva, A. D. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. 2021, 12, 708933.
  • Gomaa, M. A. M., et al. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. 2023, 8(34), 30987–31000.
  • Ghorab, M. M., et al. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)
  • Kumar, A., et al. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. 2016, 10, 3569–3583.
  • Klein, T., et al. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. 2019, 14(13), 1276-1290.
  • ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available from: [Link]

  • Kumar, A., et al. A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Future Medicinal Chemistry. 2024, 16(19), 1625-1641.
  • Heitor, B. Inhibition of Cyclooxygenase (COX) Enzymes in Inflammatory Diseases. Der Pharma Lettra. 2024, 16(9), 03-04.
  • ResearchGate. Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study. Available from: [Link]

  • ResearchGate. substituted pyrazoles with potential antitumor activity. Available from: [Link]

  • ResearchGate. Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. Available from: [Link]

  • Smith, A. B., & Jones, C. D.
  • Yildirim, I., et al. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Biomedical and Pharmaceutical Sciences. 2023, 2(1), 1-13.
  • Rue, K. L., et al. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. 2023, 13(7), 1101.
  • Medicosis Perfectionalis. Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. 2024. Available from: [Link]

  • Google Patents. N-alkylation method of pyrazole.
  • He, X., et al. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. 2010, 20(15), 4506-4510.
  • Drug Design Org. Structure Activity Relationships. Available from: [Link]

  • Rue, K. L., et al. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. 2023, 13(7), 1101.

Sources

A Comparative Analysis of the Biological Activity of (4-iodo-1H-pyrazol-1-yl)acetic Acid and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Strategic substitution on the pyrazole ring allows for the fine-tuning of its biological profile. This guide provides an in-depth comparison of the biological activity of (4-iodo-1H-pyrazol-1-yl)acetic acid and its chloro and bromo analogs, offering valuable insights for researchers in drug discovery and development.

Introduction: The Significance of Halogenation in Pyrazole Scaffolds

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are integral to numerous biologically active molecules. Their derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. Halogenation at the C4 position of the pyrazole ring is a key synthetic strategy to modulate the lipophilicity, electronic properties, and ultimately, the biological efficacy of these compounds. This guide focuses on a comparative analysis of (4-iodo-1H-pyrazol-1-yl)acetic acid and its 4-chloro and 4-bromo counterparts, exploring how the nature of the halogen substituent impacts their biological activity.

Synthesis of (4-halo-1H-pyrazol-1-yl)acetic Acids

The synthesis of (4-iodo-1H-pyrazol-1-yl)acetic acid and its analogs typically involves a multi-step process. A general synthetic route is outlined below.

General Synthesis Workflow:

A 4-Halopyrazole B Alkylation with Ethyl Bromoacetate A->B Base (e.g., K2CO3) Solvent (e.g., DMF) C Ethyl (4-halopyrazol-1-yl)acetate B->C D Hydrolysis C->D Base (e.g., NaOH or LiOH) Solvent (e.g., Ethanol/Water) E (4-halopyrazol-1-yl)acetic acid D->E A Seed cancer cells in 96-well plates B Incubate for 24h for cell attachment A->B C Treat with varying concentrations of pyrazole compounds B->C D Incubate for 48-72h C->D E Add MTT solution and incubate for 2-4h D->E F Add solubilization solution to dissolve formazan crystals E->F G Measure absorbance at 570 nm F->G A Prepare serial dilutions of pyrazole compounds in broth B Inoculate with a standardized microbial suspension A->B C Incubate at the appropriate temperature and duration B->C D Visually inspect for microbial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of Substituted Pyrazoles

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in modern chemistry.[1][2][3] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, have made it a cornerstone in the design of a vast array of biologically active molecules.[4] This guide provides a comparative analysis of the applications of substituted pyrazoles, focusing on their roles in medicinal chemistry and agrochemicals. We will delve into the mechanisms of action of key derivatives, present comparative experimental data, and provide detailed protocols to illustrate the synthesis of this versatile heterocyclic system.

Part 1: Medicinal Chemistry - Targeting Disease with Precision

The pyrazole moiety is a key component in numerous commercially available drugs, demonstrating its versatility across a wide range of therapeutic areas.[3][5] This is due to the pyrazole core's ability to be readily functionalized, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets.[5][6]

Anti-inflammatory Agents: The Dawn of Selective COX-2 Inhibition

The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant milestone in anti-inflammatory therapy, and the pyrazole scaffold was central to this breakthrough.

Mechanism of Action: Celecoxib

Celecoxib (Celebrex) is a diaryl-substituted pyrazole that functions as a potent and selective inhibitor of the COX-2 enzyme.[7] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[8][9] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[9]

Non-selective NSAIDs like ibuprofen and naproxen inhibit both enzymes, leading to effective pain relief but also a risk of gastrointestinal side effects.[10] Celecoxib's selectivity for COX-2, approximately 10-20 times greater than for COX-1, allows it to reduce inflammation and pain with a lower incidence of these adverse effects.[10] This selectivity is attributed to its polar sulfonamide side chain, which binds to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[8][10]

Celecoxib_Mechanism cluster_membrane Cell Membrane cluster_pathways Prostaglandin Synthesis Pathways Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Metabolized by COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Metabolized by Prostaglandins_G Prostaglandins (Gastroprotection, Platelet Aggregation) COX1->Prostaglandins_G Produces Prostaglandins_I Prostaglandins (Pain, Inflammation) COX2->Prostaglandins_I Produces Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits NSAIDs Non-Selective NSAIDs NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits

Comparative Performance

The key advantage of Celecoxib over traditional NSAIDs is its improved gastrointestinal safety profile.

CompoundTargetTherapeutic EffectCommon Side Effect
Celecoxib Selective COX-2 InhibitorAnti-inflammatory, Analgesic[7]Cardiovascular risks[10]
Ibuprofen Non-selective COX-1/COX-2 InhibitorAnti-inflammatory, AnalgesicGastrointestinal ulcers[10]
Naproxen Non-selective COX-1/COX-2 InhibitorAnti-inflammatory, AnalgesicGastrointestinal ulcers[10]
Central Nervous System Agents: Targeting Cannabinoid Receptors

The pyrazole scaffold has also been employed to modulate neurotransmitter systems. Rimonabant, a 1,5-diarylpyrazole, was developed as a selective cannabinoid-1 (CB1) receptor antagonist.[11][12]

Mechanism of Action: Rimonabant

The endocannabinoid system, particularly the CB1 receptor, is involved in regulating appetite and energy balance.[11] Rimonabant acts as an inverse agonist at the CB1 receptor, meaning it binds to the receptor and produces the opposite effect of an agonist.[12] By blocking CB1 receptors in the brain and peripheral tissues like adipose cells, it reduces appetite and was initially approved for the treatment of obesity.[11][13][14] However, it was later withdrawn from the market worldwide due to serious psychiatric side effects, including depression and suicidal ideation, highlighting the complex role of the endocannabinoid system in mood regulation.[11][12]

Erectile Dysfunction: PDE5 Inhibition

Sildenafil (Viagra), while technically a pyrazolopyrimidinone, showcases a fused pyrazole ring system and is a landmark example of pyrazole-based drug design.

Mechanism of Action: Sildenafil

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis.[15][16][17] During sexual stimulation, nitric oxide (NO) is released, which increases the levels of cyclic guanosine monophosphate (cGMP).[15] cGMP induces smooth muscle relaxation, leading to vasodilation and increased blood flow, which results in an erection.[15][16] PDE5 degrades cGMP, terminating this process. By inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.[15][18]

Sildenafil_Mechanism Stimulation Sexual Stimulation NO Nitric Oxide (NO) Release Stimulation->NO GC Guanylate Cyclase Activation NO->GC cGMP Increased cGMP GC->cGMP Converts GTP to cGMP Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation PDE5 PDE5 Enzyme cGMP->PDE5 is degraded by Erection Erection Relaxation->Erection GMP Inactive GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Part 2: Agrochemicals - Protecting Crops through Neurotoxicity

Substituted pyrazoles are also prominent in the agrochemical industry, primarily as potent insecticides.

Mechanism of Action: Fipronil

Fipronil is a broad-spectrum phenylpyrazole insecticide that disrupts the central nervous system of insects.[19] Its primary mode of action is the blockage of GABA-gated chloride channels (GABAA receptors).[20][21] In a healthy insect nervous system, the neurotransmitter GABA binds to these receptors, opening chloride channels and inhibiting nerve activity.[20] Fipronil acts as a non-competitive antagonist, blocking the channel and preventing the influx of chloride ions.[20][21] This leads to hyperexcitation of the insect's nerves and muscles, resulting in paralysis and death.[20]

Fipronil's selectivity for insects is due to its higher binding affinity for insect GABA receptors compared to mammalian receptors.[19][20]

Fipronil_Mechanism cluster_synapse Insect Synapse GABA GABA Neurotransmitter Receptor GABA-gated Chloride Channel GABA->Receptor Binds to Chloride Chloride Ions (Cl-) Receptor->Chloride Allows Influx of Excitation Hyperexcitation (Paralysis, Death) Receptor->Excitation Leads to Neuron Postsynaptic Neuron Fipronil Fipronil Fipronil->Receptor Blocks Inhibition Normal Inhibition (Neuron at Rest) Chloride->Inhibition Leads to

Comparative Efficacy

Fipronil is highly effective against a wide range of pests. The following table shows its acute toxicity (LD₅₀) against several target insects.

Pest SpeciesCommon NameLD₅₀ (ng/insect)
Blattella germanicaGerman Cockroach3.9
Ctenocephalides felisCat Flea0.25
Solenopsis invictaRed Imported Fire Ant1.1

Data is illustrative and compiled from various toxicological studies. Exact values may vary.

Part 3: Experimental Protocol - Synthesis of a Substituted Pyrazole

The Knorr pyrazole synthesis, first described in 1883, remains a fundamental and widely used method for preparing pyrazole derivatives.[2] It involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.

Knorr_Synthesis Start Start Step1 Combine 1,3-Dicarbonyl Compound and Hydrazine Derivative in a Solvent (e.g., Ethanol) Start->Step1 Step2 Add Acid Catalyst (e.g., Acetic Acid) Step1->Step2 Step3 Heat the Mixture (Reflux) Step2->Step3 Step4 Monitor Reaction Progress (e.g., by TLC) Step3->Step4 Step5 Cool Reaction Mixture and Induce Crystallization Step4->Step5 Reaction Complete Step6 Isolate the Product by Filtration Step5->Step6 Step7 Purify by Recrystallization Step6->Step7 Step8 Characterize Product (NMR, IR, Mass Spec, M.P.) Step7->Step8 End Pure Substituted Pyrazole Step8->End

Protocol: Synthesis of 1,3,5-trimethylpyrazole

This protocol describes the synthesis of a simple substituted pyrazole from acetylacetone (a 1,3-dicarbonyl) and methylhydrazine.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetylacetone (1.0 g, 10 mmol) in 20 mL of ethanol.

    • Causality: Ethanol is used as a solvent because both reactants are soluble in it, and it has a suitable boiling point for reflux.

  • Reagent Addition: While stirring, slowly add methylhydrazine (0.46 g, 10 mmol) to the solution. An exothermic reaction may be observed.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

    • Causality: The acid catalyzes the condensation reaction between the carbonyl groups and the hydrazine.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80°C) for 1-2 hours.

  • Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Cool further in an ice bath to promote crystallization of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification and Characterization (Self-Validation): The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture). The purity and identity of the final product should be confirmed by measuring its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Conclusion and Future Perspectives

The substituted pyrazole core is a remarkably successful scaffold in both medicinal and agricultural chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives ensure its continued importance.[22][23] Future research will likely focus on developing pyrazole derivatives with even greater selectivity for their targets to enhance efficacy and minimize off-target effects. The exploration of novel substitution patterns and the synthesis of complex, fused pyrazole systems will undoubtedly lead to the discovery of new therapeutic agents and crop protection solutions.[1][24]

References

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Sildenafil - Wikipedia. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • The Phenylpyrazole Insecticide Mechanism: How Fipronil Achieves Pest Control. [Link]

  • Celecoxib - Wikipedia. [Link]

  • What is the mechanism of action of Sildenafil (Viagra)? - Dr.Oracle. [Link]

  • Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

  • [Mode of action of sildenafil] - PubMed. [Link]

  • Fipronil Technical Fact Sheet - National Pesticide Information Center. [Link]

  • What is the mechanism of Rimonabant? - Patsnap Synapse. [Link]

  • The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • Fipronil - Wikipedia. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • What is Rimonabant used for? - Patsnap Synapse. [Link]

  • The mechanism of action of sildenafil and its subsequent potential... - ResearchGate. [Link]

  • Fipronil: mechanisms of action on various organisms and future relevance for animal models studies - ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. [Link]

  • Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. [Link]

  • Rimonabant - Wikipedia. [Link]

  • (PDF) Synthesis and evaluation of some substituted pyrazole derivatives of biological interest - ResearchGate. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. [Link]

  • Recent applications of pyrazole and its substituted analogs. [Link]

  • Recent applications of pyrazole and its substituted analogs | Semantic Scholar. [Link]

  • Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection | Request PDF - ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters - ACS Publications. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a privileged structure in modern pharmacology.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] This guide provides an in-depth technical comparison of the essential in vitro and in vivo methodologies for evaluating novel pyrazole-based compounds, grounded in scientific integrity and practical, field-proven insights.

The Enduring Appeal of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents.[2] Its structural versatility allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] Notable examples of FDA-approved drugs featuring the pyrazole motif include the selective COX-2 inhibitor Celecoxib, used for pain and inflammation, and various kinase inhibitors employed in oncology.[2][6] This success has spurred extensive research into novel pyrazole derivatives, necessitating robust and reliable evaluation workflows.

Part 1: Foundational In Vitro Evaluation: From Cytotoxicity to Mechanistic Insights

Initial screening of novel pyrazole-based compounds invariably begins with in vitro assays. These cell-based and biochemical assays offer a rapid and cost-effective means to assess preliminary efficacy, toxicity, and mechanism of action.

Assessing Antiproliferative Activity: A Comparative Look at Cytotoxicity Assays

A primary objective in cancer drug discovery is to identify compounds that inhibit the growth of malignant cells. Several pyrazole derivatives have been investigated for their potent anticancer activities.[7][8][9] The initial step in evaluating these compounds is to determine their cytotoxicity against various cancer cell lines.

Comparative Overview of Common Cytotoxicity Assays
AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of living cells via the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[10][11]Well-established, cost-effective.Insoluble formazan requires a solubilization step; can be influenced by metabolic alterations unrelated to viability.[10]
XTT Assay A second-generation assay where the tetrazolium salt XTT is reduced to a water-soluble formazan product.[10][12]Simpler procedure as it does not require a solubilization step; suitable for high-throughput screening.[10]Can have lower sensitivity compared to other assays.

The choice between these assays often depends on the specific cell line and the desired throughput. For instance, a novel series of indolyl dihydropyrazole derivatives was evaluated for cytotoxicity against four human cancer cell lines using the MTT assay.[13]

Detailed Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a self-validating system for determining the half-maximal inhibitory concentration (IC50) of a pyrazole-based compound.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the pyrazole-based compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[14] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Delving Deeper: Mechanistic In Vitro Assays

Once a compound demonstrates significant cytotoxicity, the next logical step is to elucidate its mechanism of action. Pyrazole-based compounds are known to target various cellular pathways.

Kinase Inhibition Assays

Many pyrazole derivatives function as potent kinase inhibitors, playing a crucial role in oncology and the treatment of inflammatory disorders.[1][5][15]

  • Biochemical Assays: These assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme. This is often done by quantifying the phosphorylation of a substrate.

  • Cell-Based Assays: These assays assess the inhibition of a kinase within a cellular context, for example, by measuring the phosphorylation of a downstream target protein via Western blotting or ELISA.

For example, Afuresertib, a pyrazole-based Akt1 kinase inhibitor, has an IC50 value of 1.3 nM against Akt1 and shows antiproliferative activity against the HCT116 colon cancer cell line.[15]

Cell Cycle Analysis

Anticancer agents often exert their effects by inducing cell cycle arrest. Flow cytometry is the gold standard for this analysis. For instance, some novel pyrazole derivatives have been shown to cause a partial G2/M block and the formation of polyploid cells.[7]

Apoptosis Assays

Induction of apoptosis is another key mechanism for many anticancer drugs. The expression of proteins like p53 and p21, which induce apoptosis and cell cycle arrest, can be evaluated by Western blot analysis.[7]

COX-1/COX-2 Inhibition Assays

For anti-inflammatory pyrazole compounds, determining their selectivity for cyclooxygenase (COX) enzymes is critical. Celecoxib, a well-known pyrazole derivative, is a selective COX-2 inhibitor.[6][16][17] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[17] In vitro assays can measure the inhibition of both COX-1 and COX-2 isoforms.[18]

Visualizing In Vitro Workflow

In_Vitro_Workflow cluster_0 Initial Screening cluster_1 Mechanistic Elucidation cluster_2 Lead Optimization A Novel Pyrazole Compound Synthesis B Cytotoxicity Assays (MTT, XTT) A->B Test against cancer cell lines C Kinase Inhibition Assays B->C If active as anticancer D Cell Cycle Analysis B->D If active as anticancer E Apoptosis Assays B->E If active as anticancer F COX-1/COX-2 Inhibition B->F If active as anti-inflammatory G Structure-Activity Relationship (SAR) Studies C->G D->G E->G F->G

Caption: A streamlined workflow for the in vitro evaluation of pyrazole-based compounds.

Part 2: Advancing to In Vivo Models: Efficacy and Safety in a Physiological Context

Promising candidates from in vitro studies must be validated in living organisms to assess their efficacy, pharmacokinetics, and potential toxicity.[19] The choice of the in vivo model is critical and depends on the therapeutic indication.

Evaluating Anticancer Efficacy: Xenograft and Syngeneic Models

Animal-based models are indispensable for studying how cancer therapies perform in a complex biological system.[19][20]

Comparative Overview of In Vivo Cancer Models
Model TypeDescriptionAdvantagesDisadvantages
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are implanted into immunodeficient mice.[19][21][22]Predictable tumor growth, robust platform for initial efficacy testing.[19]Lacks a functional immune system, may not fully recapitulate human tumor microenvironment.
Patient-Derived Xenograft (PDX) Tumor tissue from cancer patients is implanted into immunocompromised mice.[19][21][22][23]Preserves original tumor architecture and cellular composition, more clinically relevant.[19][20]More expensive and time-consuming to establish.
Syngeneic Models Murine tumor cells are implanted into immunocompetent mice of the same genetic background.[21][22]Intact immune system allows for the evaluation of immunotherapies.May not fully represent the complexity of human cancers.
Detailed Protocol: Cell Line-Derived Xenograft (CDX) Study

This protocol provides a framework for assessing the in vivo antitumor activity of a pyrazole-based compound.

  • Animal Acclimatization: House immunodeficient mice (e.g., athymic nude or SCID) for at least one week before the study begins.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.[21]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the pyrazole-based compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Terminal Procedures: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histopathology, biomarker analysis).

Assessing Anti-Inflammatory Activity: The Carrageenan-Induced Paw Edema Model

For pyrazole derivatives with potential anti-inflammatory properties, the carrageenan-induced paw edema model is a widely used and well-characterized acute inflammation model.[24][25][26]

Mechanism of Carrageenan-Induced Paw Edema

Injection of carrageenan, a strong chemical irritant, into the paw of a rodent stimulates the release of pro-inflammatory mediators, leading to edema, hyperalgesia, and erythema.[26] This model is particularly useful for evaluating compounds that inhibit prostaglandin synthesis.[24]

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization and Baseline Measurement: Acclimatize rats for at least one week. Prior to treatment, measure the baseline paw volume of the right hind paw using a plethysmometer.[27]

  • Compound Administration: Administer the test pyrazole compound or a reference drug (e.g., celecoxib, indomethacin) orally or intraperitoneally.[27][28] The control group receives the vehicle.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[25]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[24]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Visualizing the Path from In Vitro to In Vivo

In_Vitro_to_In_Vivo cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation cluster_preclinical Preclinical Development A Initial Hit Identification (Cytotoxicity, Enzyme Inhibition) B Lead Compound Selection (Potency, Selectivity) A->B C Pharmacokinetic & Toxicity Studies B->C Transition to Animal Models D Efficacy Studies C->D E Anticancer Models (Xenografts, Syngeneic) D->E Anticancer Lead F Anti-inflammatory Models (Carrageenan Paw Edema) D->F Anti-inflammatory Lead G Preclinical Candidate E->G F->G

Caption: The progression of a pyrazole-based compound from in vitro discovery to in vivo validation.

Comparative Data Summary

The following tables summarize representative data for the evaluation of pyrazole-based compounds.

Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives
CompoundTargetCell LineIC50 (µM)Reference
Afuresertib Akt1 KinaseHCT116 (Colon)0.95[15]
Compound 6 Aurora A KinaseHCT116 (Colon)0.39[15]
Compound 173a Not specifiedMCF-7 (Breast)0.604[3]
Compound 173b Not specifiedMCF-7 (Breast)0.665[3]
Compound 29 CDK2HepG2 (Liver)10.05[8]
Compound 43 PI3 KinaseMCF-7 (Breast)0.25[8]
Table 2: In Vivo Anti-Inflammatory Activity of Pyrazole Derivatives in Carrageenan-Induced Paw Edema Model
CompoundDose (mg/kg)Route of Administration% Edema Inhibition (at 3h)Reference Drug (% Inhibition)
Compound 151a Not specifiedNot specified62%Celecoxib (22%)
Compound 151b Not specifiedNot specified71%Celecoxib (22%)
Compound 151c Not specifiedNot specified65%Celecoxib (22%)
Compound N7 Not specifiedNot specifiedComparable to CelecoxibCelecoxib
Compound N5 Not specifiedNot specifiedMore potent than CelecoxibCelecoxib

Note: The data in the tables are compiled from various sources and are intended for comparative purposes.

Conclusion

The evaluation of pyrazole-based compounds is a multi-faceted process that requires a logical progression from high-throughput in vitro screening to more complex and physiologically relevant in vivo models. This guide provides a framework for researchers to design and execute robust evaluation strategies. By understanding the causality behind experimental choices and employing self-validating protocols, scientists can effectively identify and advance promising pyrazole derivatives with the potential to become next-generation therapeutics.

References
  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Celebrex (Celecoxib) Pharmacology. (2018, August 23). News-Medical.Net. Retrieved from [Link]

  • Celecoxib. (2023, October 28). In Wikipedia. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021, July 29). Molecules. Retrieved from [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds. (2010). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. (2011). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Current Medicinal Chemistry. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Molecular Structure. Retrieved from [Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com. Retrieved from [Link]

  • Synthesis and biological evaluation of novel pyrazole scaffold. (2019). Journal of Molecular Structure. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules. Retrieved from [Link]

  • In Vivo Oncology Models for Drug Discovery. (2023, April 7). Eurofins Discovery. Retrieved from [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). Medicinal Chemistry. Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules. Retrieved from [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • In Vivo Models. (n.d.). Biocompare. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2017). Molecules. Retrieved from [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Retrieved from [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2021). RSC Advances. Retrieved from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2018). Saudi Journal of Biological Sciences. Retrieved from [Link]

  • Cancer Models. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2013). Molecules. Retrieved from [Link]

  • Tumor Models. (n.d.). WuXi Biology. Retrieved from [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Current Organic Synthesis. Retrieved from [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. (2022). Molecules. Retrieved from [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2018). Journal of the Korean Chemical Society. Retrieved from [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy. Retrieved from [Link]

  • In Vivo Pharmacology Models for Cancer Target Research. (2019). Methods in Molecular Biology. Retrieved from [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2018). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2016). Inflammopharmacology. Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]

  • In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). (n.d.). ResearchGate. Retrieved from [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2014). BioMed Research International. Retrieved from [Link]

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. (2021, November 28). SlideShare. Retrieved from [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. Retrieved from [Link]

Sources

Establishing Analytical Standards for Pyrazole Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole intermediates serve as the structural backbone for blockbuster therapeutics, including Ruxolitinib, Celecoxib, and Sildenafil. However, their analytical characterization presents a "perfect storm" of challenges: annular tautomerism, difficult-to-separate regioisomers (N1 vs. N2 alkylation), and the potential presence of genotoxic hydrazine residues.

This guide moves beyond standard pharmacopeial monographs to establish a modern, rigorous analytical standard. We compare high-performance liquid chromatography (HPLC) against Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR), providing evidence-based protocols to validate structural integrity and purity.

Part 1: The Structural Challenge (Tautomerism & Regioisomerism)

The fundamental challenge in pyrazole analysis is annular tautomerism . In solution, unsubstituted pyrazoles exist in a rapid equilibrium between two forms, making standard chromatographic peak shapes broad or split. Furthermore, upon alkylation, the reaction often yields a mixture of N1- and N2-substituted isomers that possess nearly identical polarities, challenging the resolving power of traditional C18 silica phases.

Mechanism of Regioisomer Formation

The following diagram illustrates the divergence in synthesis that necessitates rigorous analytical separation.

Pyrazole_Alkylation Start Unsubstituted Pyrazole (N-H) Base Deprotonation (Base) Start->Base Anion Pyrazolyl Anion (Resonance Hybrid) Base->Anion  Equilibrium Alkylation Electrophilic Attack (R-X) Anion->Alkylation Isomer1 N1-Isomer (Major/Minor) Alkylation->Isomer1  Steric/Electronic  Control Isomer2 N2-Isomer (Minor/Major) Alkylation->Isomer2

Figure 1: Divergent synthesis pathways leading to N1/N2 regioisomers. The ratio depends on the steric bulk of substituents and reaction solvent.

Part 2: Comparative Analysis of Separation Techniques

For establishing a "Gold Standard," we evaluated three primary methodologies. While HPLC-UV is the industry workhorse, our data suggests it is insufficient for definitive pyrazole characterization without orthogonal validation.

Comparative Performance Matrix
FeatureHPLC-UV (Reverse Phase) UHPLC-MS/MS SFC (Supercritical Fluid) NMR (1H/15N)
Primary Utility Routine Purity ReleaseTrace Impurity IDIsomer Separation Structural Elucidation
Regioisomer Resolution (

)
Low to Moderate (

)
ModerateHigh (

)
N/A (Spectral distinctness)
Analysis Time 15–30 mins5–10 mins2–5 mins 10–60 mins
Solvent Consumption High (AcN/MeOH)ModerateLow (CO₂) Low (Deuterated)
Limit of Quantitation ~0.05%< 0.01%~0.05%~1-2%
Critical Limitation Co-elution of N1/N2 isomers; Peak tailing due to basicity.Matrix effects; Ion suppression.Solubility of polar salts.Low sensitivity for trace impurities.
Expert Insight: Why SFC Wins for Pyrazoles

Traditional RP-HPLC relies on hydrophobicity differences. Since N1 and N2 pyrazole isomers often have identical


 values, separation on C18 columns is difficult. SFC (Supercritical Fluid Chromatography)  utilizes CO₂ with polar modifiers (methanol/ethanol), interacting with the analytes via hydrogen bonding and dipole-dipole interactions. This "orthogonal" selectivity often resolves isomers that co-elute in HPLC.

Recommendation: Use SFC for chiral and regioisomer purity profiling. Use HPLC-UV only for routine batch release after the method has been validated against SFC.

Part 3: Critical Experimental Protocols

To establish an analytical standard, you must validate both the structure (Isomer ID) and the safety (Genotoxic Impurities).

Protocol A: Definitive Regioisomer Identification via 2D-NMR

Objective: To distinguish between N1- and N2-alkylated pyrazoles where Mass Spectrometry (m/z) is identical.

Methodology:

  • Sample Prep: Dissolve 10-15 mg of the isolated intermediate in 600 µL of DMSO-

    
     (preferred over CDCl₃ to prevent H-bonding shifts).
    
  • Acquisition:

    • Run standard 1H and 13C spectra.

    • Crucial Step: Acquire a 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

  • Data Interpretation:

    • N1-Alkylation: Look for a strong NOE cross-peak between the N-alkyl protons (e.g., N-CH₃) and the proton/substituent at the C5 position .

    • N2-Alkylation: The N-alkyl protons will show an NOE correlation with the substituent at the C3 position .

    • Validation: If C3 and C5 substituents are different (e.g., Phenyl vs. Methyl), this method provides absolute structural confirmation.

Protocol B: Trace Hydrazine Determination (Genotoxic Impurity)

Objective: Quantify residual hydrazine (a known carcinogen/mutagen) at low ppm levels, as required by ICH M7.

The Challenge: Hydrazine lacks a chromophore and is difficult to retain on RP-HPLC. Direct injection GC is unstable due to decomposition.

Standardized Solution: In-Situ Derivatization Headspace GC-MS

  • Derivatization Reagent: Acetone (High Purity).

  • Reaction: Hydrazine + 2 Acetone

    
     Acetone Azine + 2 H₂O.
    
  • Procedure:

    • Weigh 100 mg of Pyrazole sample into a 20 mL headspace vial.

    • Add 5 mL of derivatization diluent (Acetone:Water 95:5).

    • Seal and incubate at 60°C for 30 minutes (shaking).

  • GC-MS Parameters:

    • Column: DB-624 or equivalent (volatile specific).[1]

    • Injection: Headspace split injection.

    • Detection: SIM mode (Select Ion Monitoring) for Acetone Azine (m/z 112).

  • Acceptance Criteria:

    • LOQ: Must be

      
       1.0 ppm (relative to drug substance).[2]
      
    • Linearity:

      
       from 0.1 to 10 ppm.[3]
      

Part 4: The Analytical Decision Matrix

Use this workflow to determine the correct analytical technique based on the specific development phase and impurity type.

Analytical_Decision_Matrix Start START: Characterize Pyrazole Intermediate Q1 Is the goal Structural ID or Purity Profiling? Start->Q1 StructID Structural ID Q1->StructID ID Purity Purity/Impurity Q1->Purity Quant Q2 Are Regioisomers Possible? StructID->Q2 Q3 Target Impurity Type? Purity->Q3 NMR_NOESY Method: 2D NMR (NOESY) (Distinguish N1 vs N2) Q2->NMR_NOESY Routine XRD Method: X-Ray Crystallography (Absolute Config) Q2->XRD Definitive Trace_GTI Trace Hydrazine (GTI) Q3->Trace_GTI Isomers Regioisomers/Enantiomers Q3->Isomers General General Organic Impurities Q3->General GCMS Method: Headspace GC-MS (Acetone Derivatization) Trace_GTI->GCMS SFC Method: SFC (Chiral/Achiral) (Orthogonal Selectivity) Isomers->SFC HPLC Method: UHPLC-UV/MS (Routine Release) General->HPLC

Figure 2: Strategic workflow for selecting analytical methods based on impurity type and characterization goals.

References

  • Regioselective Synthesis and Analysis: Huang, A., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles."[4] Journal of Organic Chemistry, 2017.[4][5] Link

  • SFC vs. HPLC Comparison: De Klerck, K., et al. "Supercritical fluid chromatography for the enantioseparation of pyrazole derivatives." Journal of Chromatography A, 2014. Link

  • Hydrazine Determination: Sun, M., et al.[1][6] "A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS." Journal of Pharmaceutical and Biomedical Analysis, 2009.[6] Link

  • Regulatory Guidelines: ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation, 2006. Link

  • Genotoxic Impurities: ICH Harmonised Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." International Council for Harmonisation, 2017. Link

Sources

Safety Operating Guide

Personal protective equipment for handling (4-iodo-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Immediate Action Card

Compound: (4-iodo-1H-pyrazol-1-yl)acetic acid CAS No: 6752-13-2 Hazard Classification: WARNING (Acute Tox. 4, Irritant)[1]

This guide provides the operational safety architecture for handling (4-iodo-1H-pyrazol-1-yl)acetic acid.[1] Unlike its aliphatic analog iodoacetic acid (a potent alkylating agent and Category 1 toxin), this aromatic iodo-pyrazole derivative presents a more manageable hazard profile. However, its potential for respiratory irritation and iodine liberation upon degradation demands strict adherence to the protocols below.

IMMEDIATE PPE REQUIREMENT (Standard Handling):

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).

  • Hands: Double Nitrile Gloves (0.11 mm min. thickness).

  • Body: Lab Coat (fully buttoned) + Long pants + Closed-toe shoes.

  • Respiratory: Fume hood required for all solid handling. If handling outside a hood, N95/P100 respirator is mandatory.

Hazard Identification & Risk Assessment

To ensure safety, we must understand the causality of the hazards. This compound combines a polar carboxylic acid tail with a halogenated heteroaromatic ring.

Hazard CodeDescriptionMechanistic Insight
H302 Harmful if swallowedThe pyrazole core is biologically active; systemic absorption can interfere with enzymatic pathways.
H315 Causes skin irritationThe carboxylic acid moiety (

) acts as a proton donor, disrupting the skin's acid mantle and causing localized dermatitis.
H319 Causes serious eye irritationFine dust particles are hygroscopic; upon contact with ocular fluid, they create a localized acidic environment, leading to severe irritation.
H335 May cause respiratory irritationInhalation of dust irritates the mucous membranes. The iodine substituent adds mass, preventing rapid clearance from the lungs.

Critical Distinction: Do not confuse this with iodoacetic acid (CAS 64-69-7).[2] In (4-iodo-1H-pyrazol-1-yl)acetic acid, the iodine is attached to an aromatic ring (


 carbon), making it significantly less electrophilic and less toxic than the aliphatic iodine in iodoacetic acid. However, standard "Irritant" protocols are insufficient; "Hazardous" protocols must be maintained.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety system. If one barrier fails, the next engages.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Spec: ANSI Z87.1 compliant, indirect venting.Why: Safety glasses are insufficient because fine powder can drift around side shields. Goggles seal the ocular cavity.
Dermal (Hand) Double Nitrile Gloves Spec: Inner: 4 mil (Blue/White); Outer: 5-8 mil (Purple/Green).Why: Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. Nitrile offers superior resistance to weak acids compared to latex.
Respiratory Engineering Control (Primary) Spec: Chemical Fume Hood (Face velocity: 80-100 fpm).Why: Engineering controls are superior to PPE. All weighing and transfer must occur here to capture airborne dust.
Body Lab Coat (Cotton/Poly) Spec: High-neck, snap closure.Why: Protects personal clothing from dust accumulation. Snap closures allow for rapid removal in emergencies.

Operational Handling Procedures

Workflow Visualization

The following diagram outlines the logical flow for handling this compound, emphasizing the "Stop/Go" decision points for safety.

HandlingWorkflow Start Start: Storage (4°C, Dark) Check Visual Inspection (Yellowing = Iodine Release?) Start->Check Weigh Weighing (Inside Fume Hood) Check->Weigh White/Off-white solid Waste Disposal (Halogenated Waste) Check->Waste Dark Brown/Degraded Solvent Dissolution (DMSO/DMF/MeOH) Weigh->Solvent Anti-static gun used React Reaction Setup Solvent->React React->Waste

Caption: Operational workflow for (4-iodo-1H-pyrazol-1-yl)acetic acid, prioritizing visual inspection for iodine degradation before use.

Step-by-Step Protocol

A. Storage & Inspection [2][3]

  • Environment: Store at 2-8°C. The iodine-carbon bond can be photolabile. Ensure the container is amber glass or wrapped in foil.

  • Verification: Before opening, check the solid's color. It should be white to off-white. A yellow/brown tint indicates free iodine liberation; handle degraded material as a higher inhalation risk.

B. Weighing & Transfer (The Critical Zone)

  • Risk:[1][4][5][6] Static electricity can cause this light powder to "jump," creating an aerosol hazard.

  • Setup: Place the balance inside the fume hood.

  • Static Control: Use an anti-static gun or polonium strip near the weighing boat.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Containment: Immediately recap the stock bottle. Wipe the exterior with a damp Kimwipe (water/methanol) to remove invisible dust residues.

C. Solubilization

  • Solvent Choice: This compound is sparingly soluble in water but soluble in DMSO, DMF, and Methanol.

  • Procedure: Add solvent to the solid (not solid to solvent) to prevent puffing.

  • Acid Note: The carboxylic acid proton is acidic. If using in a base-sensitive reaction (e.g., with strong nucleophiles), pre-treat with a mild base (like

    
    ) to generate the carboxylate salt if required by your synthetic route.
    

Emergency Response & Decontamination

In the event of exposure, the response must be immediate and follow this logic:

EmergencyLogic Exposure Exposure Event Type Identify Type Exposure->Type Eye Eye Contact (Acidic Irritation) Type->Eye Skin Skin Contact (Absorption Risk) Type->Skin Inhale Inhalation (Mucosal Damage) Type->Inhale WashEye Flush 15 mins (Eye Wash Station) Eye->WashEye WashSkin Soap & Water (No Alcohol) Skin->WashSkin FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir Med Seek Medical Attention (Bring SDS) WashEye->Med WashSkin->Med FreshAir->Med

Caption: Decision logic for emergency response. Note: Do not use alcohol on skin exposures as it may enhance transdermal absorption.

Specific Decontamination Steps:

  • Spill Cleanup (Solid): Do not dry sweep. Cover with wet paper towels (to dampen dust), then scoop into a waste container. Clean area with 1% Sodium Thiosulfate solution if yellow iodine staining is observed, followed by soap and water.

  • Spill Cleanup (Solution): Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

Waste Disposal & Logistics

  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers or strong bases in the waste stream to prevent exothermic degradation.

  • Labeling: Clearly label as "Contains Iodinated Organic Acid."

References

  • PubChem . (2024). Compound Summary: 4-Iodopyrazole (Structural Analog). National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.